Ipatasertib

Catalog No.
S001406
CAS No.
1001264-89-6
M.F
C24H32ClN5O2
M. Wt
458.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ipatasertib

CAS Number

1001264-89-6

Product Name

Ipatasertib

IUPAC Name

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one

Molecular Formula

C24H32ClN5O2

Molecular Weight

458.0 g/mol

InChI

InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1

InChI Key

GRZXWCHAXNAUHY-NSISKUIASA-N

SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O

Synonyms

2-(4-chlorophenyl)-1-(4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one, GDC-0068, GDC0068, ipatasertib

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O

The exact mass of the compound Ipatasertib is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Ipatasertib mechanism of action as a pan-AKT inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Downstream Effects

Ipatasertib exerts its anti-tumor effects by directly inhibiting AKT kinase activity, which disrupts a critical pro-survival signaling pathway in cells.

  • Inhibition of Downstream Signaling: By blocking AKT, this compound prevents the phosphorylation and activation of key downstream proteins like PRAS40 and GSK3β. This inhibition was confirmed in paired tumor biopsies from patients treated with the drug [1].
  • Induction of Apoptosis: A pivotal consequence of AKT inhibition is the activation of transcription factors FoxO3a and NF-κB (p65). These factors then directly bind to the promoter of the PUMA gene, a potent inducer of apoptosis. PUMA upregulation triggers the intrinsic mitochondrial apoptosis pathway, leading to cell death. This mechanism is crucial for this compound's effect and operates independently of the tumor suppressor p53 [2]. The following diagram illustrates this key pathway:

G This compound This compound AKT AKT This compound->AKT Inhibits FoxO3a FoxO3a AKT->FoxO3a Phosphorylates (Inactivates) NF_kB NF_kB AKT->NF_kB Activates PUMA PUMA FoxO3a->PUMA Activates NF_kB->PUMA Activates Apoptosis Apoptosis PUMA->Apoptosis

Supporting Experimental Evidence

The proposed mechanism of action is supported by robust preclinical and clinical data. Key experimental findings and methodologies are summarized below.

Experiment Type Key Findings Relevant Model Systems
Cell Proliferation (MTT/CCK-8) Dose- and time-dependent inhibition of cell viability; IC₅₀ ~10 µM [2]. HCT116, DLD1 colon cancer cells [2]; SPEC-2, ARK1 USC cells [3].
Colony Formation Significant reduction in colony formation capacity in a dose-dependent manner [3]. SPEC-2, ARK1 USC cells [3].
Apoptosis & Caspase Assay Induction of apoptosis; increased activity of cleaved caspases-3, -8, and -9 [3] [2]. HCT116, SPEC-2, ARK1 cells [3] [2].
Western Immunoblotting Decreased p-AKT; increased PUMA; reduced phosphorylation of AKT substrates (PRAS40, GSK3β) [3] [2] [1]. Various cell lines and patient tumor biopsies [3] [2] [1].
Cell Migration & Invasion Reduced cell adhesion and invasion; decreased expression of EMT markers (Snail, Slug, N-Cadherin) [3]. SPEC-2, ARK1 USC cells [3].

Synergistic Combination Therapies

A key therapeutic strategy for this compound is its use in combination with other agents, where it demonstrates strong synergistic effects.

  • With Chemotherapy: this compound synergizes with paclitaxel, leading to enhanced reduction of cell proliferation and increased apoptosis in uterine serous carcinoma (USC) models [3]. Similarly, the combination with carboplatin exhibits synergistic anti-proliferative effects and induces greater DNA damage and cellular stress in USC cells than either agent alone [4].
  • Vertical Pathway Inhibition: Research in lymphoma models shows that combining this compound (AKT inhibitor) with inhibitors targeting upstream components of the PI3K/AKT pathway (e.g., PI3Kδ and PDPK1) creates a highly synergistic effect that sustains pathway suppression and overcomes compensatory resistance mechanisms seen with single-agent use [5].

Clinical Translation

The mechanistic understanding of this compound has successfully translated into clinical research.

  • Early-Phase Trials: A first-in-human Phase I study established that this compound robustly and safely targets AKT in patients with solid tumors, with pharmacodynamic confirmation of downstream pathway inhibition [1].
  • Biomarker-Driven Efficacy: The NCI-MATCH trial demonstrated a promising signal of activity for this compound in a "basket" of various cancer types (e.g., breast, gynecologic) harboring the rare AKT1 E17K mutation, with a 22% objective response rate [6].
  • Ongoing Research: Multiple Phase II/III trials are ongoing, investigating this compound both as a monotherapy and in combination regimens for various solid tumors [3] [7] [8].

References

Efficacy of Ipatasertib in Preclinical Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Model System / Genetic Background Dosing Regimen Key Outcomes Reference
Rhabdomyosarcoma (RMS) FP/FN-RMS PDX models (e.g., HSJD-E001_s) 25 mg/kg daily (effective intra-tumor concentration) or 100 mg/kg daily (MTD) Significant antitumor activity, tumor eradication in some models; efficacy correlates with PRKG1 expression [1].
Colon Cancer HCT116 cell-line xenograft 10-20 mg/kg daily Induced PUMA-dependent apoptosis; suppressed tumor growth [2].
Solid Tumors (Preclinical panel) PDX models with PTEN loss or PIK3CA mutations Not Specified Higher % tumor growth inhibition in models with alterations vs. those without [3].
Uterine Serous Carcinoma (USC) USC cell lines (ARK1, SPEC-2) & primary cultures Not Specified (in vitro) Synergistic reduction of cell proliferation when combined with paclitaxel [4].

Establishing a PDX Model for Preclinical Testing

The patient-derived xenograft (PDX) model is a gold standard for evaluating drug efficacy like ipatasertib. It involves implanting patient tumor tissue into immunocompromised mice, preserving the original tumor's biological and genetic characteristics [5] [6].

The following diagram illustrates the general workflow for creating and utilizing PDX models in preclinical drug evaluation:

pdx_workflow Patient Patient Tumor Sample Tumor Sample Patient->Tumor Sample Collection Sample Processing Sample Processing Tumor Sample->Sample Processing In cold FBS/antibiotics Transplantation Transplantation Sample Processing->Transplantation 3-5 mm³ pieces Immunodeficient Mice Immunodeficient Mice Transplantation->Immunodeficient Mice Engraftment Engraftment Immunodeficient Mice->Engraftment Subcutaneous or orthotopic F1 (1st Gen) F1 (1st Gen) Engraftment->F1 (1st Gen) 2-6 months F2, F3... F2, F3... F1 (1st Gen)->F2, F3... Serial passaging F3 (or later) F3 (or later) Drug Treatment Study Drug Treatment Study F3 (or later)->Drug Treatment Study Efficacy Readout Efficacy Readout Drug Treatment Study->Efficacy Readout Tumor volume measurement Mechanistic Analysis Mechanistic Analysis Drug Treatment Study->Mechanistic Analysis e.g., Western Blot, IHC

Patient-Derived Xenograft (PDX) Model Workflow

Key methodological details include [6]:

  • Host Mice: Highly immunodeficient strains like NOD/SCID/IL2rγnull (NSG) are preferred for high engraftment rates of human tissues.
  • Model Validation: The model is typically ready for preclinical drug studies like this compound testing by the third generation (F3) to ensure stability.
  • PDX Clinical Trials (PCTs): A common approach is the "1x1x1" design (one animal per model per treatment) or "3x1x1" for more robust results during high-throughput drug screening.

Mechanism of Action in Xenograft Models

This compound is a potent, selective, ATP-competitive inhibitor of all three AKT isoforms. Its anti-tumor effects in xenograft models are primarily mediated by inducing mitochondrial apoptosis [2].

The diagram below illustrates the key signaling pathways through which this compound triggers cancer cell death:

ipatasertib_mechanism This compound This compound AKT AKT This compound->AKT Inhibits FoxO3a FoxO3a AKT->FoxO3a Phosphorylates/inactivates NF-κB (p65) NF-κB (p65) AKT->NF-κB (p65) Activates PUMA PUMA FoxO3a->PUMA Transactivates NF-κB (p65)->PUMA Transactivates Bax Activation Bax Activation PUMA->Bax Activation Mitochondrial Apoptosis Mitochondrial Apoptosis Bax Activation->Mitochondrial Apoptosis Tumor Growth Inhibition Tumor Growth Inhibition Mitochondrial Apoptosis->Tumor Growth Inhibition

This compound-Induced Apoptosis via PUMA Activation

  • Major Pathway: this compound inhibits AKT, leading to the dephosphorylation and activation of the transcription factor FoxO3a. FoxO3a translocates to the nucleus and directly binds to the PUMA promoter, which is the primary mechanism for PUMA up-regulation [2].
  • Secondary Pathway: AKT inhibition can also affect the NF-κB pathway, leading to increased phosphorylation of the p65 subunit, which also binds to and transactivates the PUMA promoter [2].
  • Critical Role of PUMA: The efficacy of this compound is dependent on PUMA. Knocking out PUMA eliminated this compound-induced apoptosis both in vitro and in xenograft models [2].

Key Experimental & Protocol Considerations

For researchers designing preclinical studies with this compound, several factors are critical:

  • Dosing: A dose of 25 mg/kg daily achieved effective intra-tumor concentration in RMS PDX models, while 100 mg/kg daily represented the maximal tolerated dose (MTD) [1]. The clinical dose of 400 mg once daily was selected based on Phase II studies [7].
  • Response Biomarkers: Preclinical data strongly suggests that tumors with PTEN loss, PIK3CA mutations, or high PRKG1 expression are more likely to respond to this compound [3] [1].
  • Combination Therapy: this compound shows synergistic effects with chemotherapy like paclitaxel, enhancing apoptosis and growth inhibition [4].
  • Safety Consideration: Integrated nonclinical and clinical assessments indicate this compound may cause a mild, delayed QTc prolongation, but the overall magnitude at the 400 mg dose is not considered to pose a substantial proarrhythmic risk [8].

References

Ipatasertib pharmacodynamics and pathway inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Signaling Pathway

Ipatasertib directly binds to the ATP-binding pocket of AKT, but with a key functional difference: it has a greater than 600-fold selectivity for the active, phosphorylated conformation of AKT over protein kinase A [1]. This preferential targeting may enhance its therapeutic window by potentially sparing normal tissues with lower AKT activity [1].

The diagram below illustrates how this compound inhibits the PI3K/AKT/mTOR signaling pathway and its downstream biological effects.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_downstream Downstream Transcriptional & Biological Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Produces AKT_inactive AKT (Inactive) PIP3->AKT_inactive Recruits & Activates AKT_active AKT (Active) pAKT AKT_inactive->AKT_active Phosphorylation mTORC1 mTORC1 AKT_active->mTORC1 Activates FoxO3a_inactive FoxO3a (Inactive) pFoxO3a AKT_active->FoxO3a_inactive Phosphorylates (Inactivates) NFkB_inactive NF-κB (Inactive) AKT_active->NFkB_inactive Inhibits FoxO3a_active FoxO3a (Active) FoxO3a_inactive->FoxO3a_active Dephosphorylation & Nuclear Import PUMA PUMA Gene FoxO3a_active->PUMA Binds Promoter & Transactivates NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Activation & Nuclear Import NFkB_active->PUMA Binds Promoter & Transactivates IPAT This compound IPAT->AKT_active Inhibits Apoptosis Induces Apoptosis PUMA->Apoptosis Activates Mitochondrial Pathway CellCycle Cell Cycle Arrest (G1 phase) Invasion Reduced Invasion & Metastasis Alterations Upstream Alterations: • PTEN loss • PIK3CA mutations • AKT1 mutations Alterations->PIP3

This diagram shows that this compound's inhibition of AKT has two major transcriptional consequences that converge to induce apoptosis [2]:

  • Activation of FoxO3a: AKT normally phosphorylates and inactivates FoxO3a. This compound inhibits AKT, leading to FoxO3a dephosphorylation, nuclear translocation, and activation. FoxO3a then directly binds to the promoter of the PUMA gene to upregulate its transcription [2].
  • Activation of NF-κB: Inhibition of AKT also leads to the activation and nuclear import of the NF-κB p65 subunit, which also directly binds to the PUMA promoter and enhances its transcription [2].

The synergistic effect of FoxO3a and NF-κB on PUMA induction is a critical step in this compound-induced, Bax-mediated mitochondrial apoptosis [2].

Key Experimental Evidence & Protocols

To evaluate this compound's pharmacodynamics in a research setting, several key experimental approaches have been employed.

In Vitro Cell-Based Assays

The table below outlines common protocols used to assess this compound's anti-tumor activity in cell lines.

Assay Protocol Summary Key Outcome Measures
Cell Viability (MTT/CCK-8) [3] [2] Plate cells (3-8x10³/well); after 24h, treat with this compound for 72h. Add MTT/CCK-8 reagent, incubate, and measure absorbance. Dose-dependent reduction in viability; IC₅₀ calculation.
Colony Formation [3] Plate cells at low density (100-150 cells/well); treat with this compound for 36h. Grow for 14 days, stain colonies, and count. Significant, dose-dependent reduction in colony-forming ability.
Cell Cycle Analysis [3] Treat cells with this compound for 30h, harvest, fix with methanol, stain with PI/RNase, and analyze by imaging cytometry. Accumulation of cells in the G1 phase.
Caspase Activation (ELISA) [3] Treat cells for 18h, lyse, and incubate lysates with caspase-specific substrates (e.g., Ac-DEVD-AMC for caspase-3). Measure fluorescence. Increased caspase-3, -8, and -9 activity, indicating apoptosis induction.
Wound Healing & Invasion [3] Create a wound in a confluent monolayer; treat with this compound and monitor wound closure. For invasion, seed cells with this compound on laminin-coated plates, fix, and stain after 1h. Reduced cell migration and invasion capacity; decreased expression of EMT markers (Snail, Slug, N-Cadherin).
Western Immunoblotting [3] [2] Treat cells with this compound, harvest, and lyse. Analyze lysates via SDS-PAGE using antibodies against p-AKT, PUMA, p-FoxO3a, p-GSK3β, etc. Confirmation of target engagement (reduced p-AKT) and downstream effects (increased PUMA).
In Vivo & Clinical Pharmacodynamic Assessment

Translating findings from cell models to patients involves specific methodologies to confirm that this compound is effectively hitting its target in the body [1].

  • Tumor Biopsy Analysis: Paired tumor biopsies (pre- and on-treatment) can be analyzed using reverse-phase protein array (RPPA) or Western blotting to demonstrate a decrease in phosphorylated AKT and its downstream substrates like pPRAS40 [1].
  • Blood-Based Biomarkers: Changes in the phosphorylation of Glycogen Synthase Kinase 3-beta (GSK3β) in platelet-rich plasma (PRP) can serve as a surrogate, accessible biomarker for AKT pathway inhibition [1].
  • Metabolic Imaging: ¹⁸F-FDG PET scans can be used to observe a rapid reduction in tumor glucose metabolism following this compound treatment, a functional consequence of AKT pathway suppression [1].

Clinical-Translational Insights

  • Predictive Biomarkers: Preclinical and clinical data strongly suggest that tumors with alterations activating the PI3K/AKT pathway, particularly PTEN loss, PIK3CA, or AKT1 mutations, are more sensitive to this compound [4] [1]. The recent NCI-MATCH trial showed an objective response rate of 24.1% with this compound in heavily pretreated patients with various AKT1-mutant tumors [5].
  • Synergistic Combinations: this compound shows synergistic anti-proliferative and pro-apoptotic effects when combined with paclitaxel in vitro and in primary tumor cultures [3]. This synergy provided the rationale for clinical trials in triple-negative breast cancer (e.g., LOTUS trial) [4]. Furthermore, by promoting a more immunogenic tumor microenvironment, this compound is being explored in combination with immunotherapy [4].

References

Ipatasertib RG7440 GDC-0068 background research

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile & Mechanism of Action

Ipatasertib is a highly selective, ATP-competitive small molecule inhibitor that potently targets all three isoforms of the serine/threonine kinase AKT (also known as Protein Kinase B) [1] [2] [3].

The table below summarizes its key inhibitory profile and chemical properties:

Property Description
AKT1 IC₅₀ 5 nM [1] [2] [3]
AKT2 IC₅₀ 18 nM [1] [2] [3]
AKT3 IC₅₀ 8 nM [1] [2] [3]
Selectivity >600-fold selective for AKT over PKA (IC₅₀ for PKA = 3,100 nM) [1] [3]
Mechanism ATP-competitive inhibitor; preferentially binds to and inhibits the active, phosphorylated form of AKT (pAKT) [4]
Chemical Formula C₂₄H₃₂ClN₅O₂ [1] [5]
Molecular Weight 458 g/mol [1] [5]
CAS Number 1001264-89-6 [1] [5]

This compound exerts its effects by blocking the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, survival, and metabolism that is frequently hyperactivated in cancer [6] [7] [8]. The diagram below illustrates the signaling pathway and the point of inhibition by this compound.

G GF Growth Factors (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., HER2) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 activates phosphorylation PIP2 PIP2 PIP2->PIP3  PTEN reverses AKT AKT (inactive) PIP3->AKT pAKT p-AKT (active) AKT->pAKT PDK1/2 phosphorylation mTOR mTORC1/ Downstream Effectors pAKT->mTOR CellProcess Cell Survival Proliferation Growth mTOR->CellProcess This compound This compound (GDC-0068) This compound->pAKT Inhibits PTEN PTEN

The PI3K/AKT/mTOR signaling pathway and inhibition by this compound. The tumor suppressor PTEN negatively regulates this pathway.

Preclinical Efficacy & Predictive Biomarkers

Extensive preclinical studies have established that the anti-tumor efficacy of this compound is strongly associated with the activation status of the AKT pathway.

  • In Vitro & In Vivo Activity: this compound demonstrates potent, dose-dependent anti-proliferative and pro-apoptotic activity in cancer cell lines. It induces cell cycle arrest (G0–G1 phase) and increases apoptotic and necrotic cell populations [1] [2]. This activity is recapitulated in xenograft mouse models, where oral administration (≤100 mg/kg) causes significant tumor growth inhibition, achieving stasis or even regression in models with AKT activation [1] [4].
  • Predictive Biomarkers for Sensitivity: Research indicates that tumors with specific genetic alterations leading to AKT pathway activation are particularly sensitive to this compound [4].
    • PTEN Loss: Cell lines with PTEN loss (null or decreased expression) show significantly lower IC₅₀ values (mean 3.8 µM) compared to those with functional PTEN (mean 7.4 µM) [4].
    • PIK3CA Mutations: The presence of activating PIK3CA mutations is also associated with greater sensitivity (mean IC₅₀ 5.0 µM vs. 7.1 µM in wild-type) [4].
    • HER2 Amplification: this compound is also potent in HER2-amplified breast cancer models [1] [9].
    • Resistance Note: Co-occurring mutations that activate the MAPK pathway (e.g., KRAS) may reduce the effectiveness of this compound, even in the presence of PIK3CA mutations [4].

Experimental Protocols from Preclinical Research

The following table summarizes key experimental methodologies used to evaluate this compound in preclinical studies, which can serve as a reference for your own laboratory work.

Assay Type Cell Lines / Model Key Protocol Details Measured Outcome / Application
Cell Viability / Proliferation [1] [2] PC-3, BT474M1, MCF7-neo/HER2 Incubation with 1-10 µM this compound for 24-72 hours; analysis by CellTitre-Glo or similar. Dose-dependent reduction in cell viability; IC₅₀ determination.
Apoptosis Assay [1] [2] PC-3, MCF7-neo/HER2, BT474M1 Treatment with 1-10 µM this compound for 15-72 hours; staining with Annexin V/PI or similar. Quantification of apoptotic and necrotic cell populations.
Cell Cycle Analysis [1] [2] PC-3, MCF7-neo/HER2, BT474M1 Treatment with 1-10 µM this compound for 24-72 hours; staining with propidium iodide. Increase in the proportion of cells in G0–G1 phase.
Immunoblotting / Pathway Modulation [1] [2] [4] Various (e.g., PC-3, IGROV-1) Treatment with 0.0038-2.5 µM this compound for 1 hour. Detection of increased pAKT (T308, S473); decreased phosphorylation of downstream targets (PRAS40, GSK3β).
In Vivo Xenograft Studies [1] [4] Mouse models (e.g., PTEN-null, PIK3CA-mutant) Oral administration at 50-100 mg/kg; tumor volume measurement and pharmacodynamic analysis. Evaluation of tumor growth inhibition (TGI) and pathway suppression in tumors.

Clinical Development and Trial Landscape

This compound has progressed to multiple clinical trials, investigating its potential both as a monotherapy and in combination with other agents.

  • Phase I Safety and Pharmacodynamics: A first-in-human phase I study established that this compound was well-tolerated, with the most common adverse events being grade 1-2 gastrointestinal toxicities. A dose of 200 mg daily achieved exposures that correlated with preclinical target growth inhibition thresholds. Crucially, pharmacodynamic analysis of paired tumor biopsies confirmed on-target pathway inhibition, showing reduced phosphorylation of AKT substrates like PRAS40 [4].
  • Key Late-Stage Clinical Trials: The clinical focus has been on combination therapies in specific cancer types, with some trials yielding promising results.
    • Prostate Cancer: The IPATential150 phase 3 trial demonstrated that This compound in combination with abiraterone and prednisolone improved outcomes in patients with metastatic castration-resistant prostate cancer (mCRPC) [10].
    • Triple-Negative Breast Cancer (TNBC): The LOTUS phase 2 trial showed that This compound plus paclitaxel was effective as a first-line therapy for metastatic TNBC [10].
    • Ongoing Investigations: As of 2025, this compound continues to be evaluated in active clinical trials, including a Phase I/IB study in combination with paclitaxel and carboplatin for ovarian cancer (NCT05276973), and several Phase IB/II studies for recurrent endometrial cancer [6].

The diagram below outlines the key stages of this compound's journey from discovery to clinical application.

G Discovery Discovery & Preclinical Research Phase1 Phase I Clinical Trial Discovery->Phase1 Phase2_3 Phase II & III Clinical Trials Phase1->Phase2_3 App1 Combination Therapy for mCRPC (IPATential150) Phase2_3->App1 App2 Combination Therapy for TNBC (LOTUS Trial) Phase2_3->App2 Ongoing Ongoing Trials (e.g., Ovarian, Endometrial Cancer) Phase2_3->Ongoing

The key development stages and established clinical applications of this compound.

References

Application Notes and Protocols: Ipatasertib in Combination with Capecitabine or Eribulin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Ipatasertib (GDC-0068) is a potent, orally administered, selective ATP-competitive pan-AKT inhibitor that targets all three isoforms of phosphorylated AKT [1] [2]. It preferentially inhibits the activated, phosphorylated form of AKT, a central node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway [1] [3]. This pathway is aberrantly activated in numerous solid tumors, including triple-negative breast cancer (TNBC), often through loss of the tumor suppressor PTEN or activating mutations in PIK3CA [4] [1]. Inhibition of AKT by this compound leads to decreased cell proliferation, induction of apoptosis, and reduced tumor growth [5] [2].

Preclinical studies demonstrate that this compound induces transcription factor FoxO3a and NF-κB, which directly regulate PUMA-dependent apoptosis [2]. The induction of the pro-apoptotic protein PUMA (p53 Upregulated Modulator of Apoptosis) is a critical step in this compound-mediated cell death and occurs independently of p53 status, making it a relevant mechanism in diverse tumor types [2]. Furthermore, this compound has shown synergistic effects when combined with various chemotherapeutic agents, including paclitaxel, in multiple cancer cell lines [5].

Clinical Evidence and Rationale for Combination

The rationale for combining this compound with capecitabine or eribulin is supported by the need for effective therapeutic options in later-line settings for advanced TNBC, particularly after taxane failure.

Key Clinical Trial: The PATHFINDER Study

The PATHFINDER trial (NCT04464174) was a multicenter, open-label, non-comparative, phase IIa study with a safety run-in phase, specifically designed to evaluate this compound with non-taxane chemotherapy in taxane-pretreated advanced TNBC [4] [6].

  • Patient Population: The study enrolled women with unresectable locally advanced or metastatic TNBC who had received one or two prior chemotherapeutic regimens, including a taxane [4] [6].
  • Study Arms: Patients were assigned to one of three arms:
    • Arm A: this compound (400 mg orally, Days 1-14) + Capecitabine (1000 mg/m² twice daily, Days 1-14) in 21-day cycles.
    • Arm B: this compound (400 mg orally, Days 1-14) + Eribulin (1.23 mg/m² intravenously, Days 1 and 8) in 21-day cycles.
    • Arm C: this compound (400 mg orally, Days 1-14) + Carboplatin (AUC5, Day 1) + Gemcitabine (1000 mg/m², Days 1 and 8) in 21-day cycles. This arm was discontinued due to toxicity during the safety run-in phase [4].
Summary of Efficacy and Safety Data

The primary results from the PATHFINDER trial, with a data cut-off in November 2023, are summarized in the tables below.

Table 1: Efficacy Outcomes from the PATHFINDER Trial (Median Follow-up 12.1 months) [4]

Endpoint Arm A: this compound + Capecitabine (N=22) Arm B: this compound + Eribulin (N=25)
Median Progression-Free Survival (PFS) 2.7 months (95% CI, 1.5–4.1) 3.8 months (95% CI, 1.5–9.6)
Median Overall Survival (OS) 15.5 months (95% CI, 11.8–19.3) 11.5 months (95% CI, 8.8–25.1)
Objective Response Rate (ORR) 9.1% 36.0%

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) from the PATHFINDER Trial [4]

Adverse Event Arm A: this compound + Capecitabine Arm B: this compound + Eribulin
Diarrhea 59.1% (0.0% G≥3) 52.0% (4.0% G3)
Fatigue 36.4% (0.0% G≥3) -
Nausea 36.4% (0.0% G≥3) -
Neutropenia - 52.0% (32.0% G≥3)
Stomatitis - 44.0% (8.0% G3)

The study concluded that this compound combined with capecitabine or eribulin showed acceptable safety and a potential efficacy signal in this pretreated patient population, warranting further investigation [4].

Detailed Experimental Protocols

Clinical Dosing and Administration Protocol

Based on the PATHFINDER trial, the following administration schedule is recommended for clinical use.

Table 3: Clinical Dosing and Administration Schedule

Component Arm A: this compound + Capecitabine Arm B: this compound + Eribulin
Cycle Duration 21 days 21 days
This compound 400 mg, orally, once daily (noon), on Days 1-14. 400 mg, orally, once daily, on Days 1-14.
Chemotherapy Capecitabine 1000 mg/m², orally, twice daily (morning & evening), on Days 1-14. Eribulin 1.23 mg/m², IV over 2-5 minutes, on Days 1 and 8.
Prophylaxis Mandatory: Prophylactic loperamide during at least the first cycle to manage diarrhea. Mandatory: Prophylactic loperamide during at least the first cycle to manage diarrhea.

Key Administration Notes:

  • Dose Modifications: Treatment interruption and/or dose reduction of this compound and/or chemotherapy are allowed as per pre-specified protocol guidelines in the event of toxicity [4].
  • Monitoring: Patients should be monitored for gastrointestinal toxicity (especially diarrhea), neutropenia, stomatitis, fatigue, and nausea. Complete blood counts and metabolic panels should be performed regularly [4] [7].
  • Drug-Drug Interactions: this compound is a sensitive CYP3A4 substrate. Coadministration with strong CYP3A4 inducers (e.g., enzalutamide) can significantly reduce this compound exposure, while coadministration with CYP3A4 inhibitors (e.g., palbociclib) can increase its exposure. Concomitant use of strong CYP3A4 inducers or inhibitors should be avoided, or the this compound dose should be adjusted accordingly [8].
Preclinical Assessment Protocol

For researchers aiming to validate the combination in vitro, the following methodology can be employed, adapted from published preclinical studies [5] [2].

Cell Viability and Synergy Assay (MTT/MTS)

  • Purpose: To determine the anti-proliferative effects of this compound and chemotherapy, alone and in combination.
  • Cell Lines: Use relevant cancer cell lines (e.g., TNBC cell lines such as MDA-MB-231, HCC38). Maintain cells in appropriate media with 10% FBS and penicillin/streptomycin.
  • Procedure:
    • Plate cells in 96-well plates at a density of 3-8 × 10³ cells/well and allow to adhere for 24 hours.
    • Treat cells for 72 hours with a range of concentrations of this compound (e.g., 1-20 μmol/L), capecitabine/eribulin, and their combinations.
    • Include DMSO-only wells as a vehicle control.
    • At the end of treatment, add MTT reagent (5 mg/mL) and incubate for 1-4 hours.
    • Terminate the reaction with DMSO and measure absorbance at 570 nm.
  • Data Analysis:
    • Calculate the percentage of cell viability relative to the control.
    • Determine the half-maximal inhibitory concentration (IC₅₀) for each drug.
    • Assess drug interaction using the Bliss Independence model to calculate a Combination Index (CI). CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [5].

Apoptosis Analysis (Caspase-3 ELISA)

  • Purpose: To confirm the induction of apoptosis by the drug combination.
  • Procedure:
    • Plate cells in 6-well plates at a density of 3 × 10⁵ cells/well for 24 hours.
    • Expose cells to vehicle, single agents, or the combination for 18-24 hours.
    • Lyse cells and quantify protein concentration.
    • Incubate lysates with reaction buffer and a caspase-3 substrate (e.g., Ac-DEVD-AMC).
    • Measure fluorescence (Ex/Em=400/505 nm) [5].
  • Data Analysis: An increase in cleaved caspase-3 activity in the combination group compared to single agents indicates enhanced apoptosis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular mechanism of action of this compound and a generalized workflow for preclinical combination studies.

G Growth_Factor Growth Factor/Receptor Tyrosine Kinase (RTK) PI3K PI3K Growth_Factor->PI3K PIP2_PIP3 PIP₂ → PIP₃ PI3K->PIP2_PIP3 AKT_inactive AKT (Inactive) PIP2_PIP3->AKT_inactive AKT_active AKT (Active, Phosphorylated) AKT_inactive->AKT_active PDK1/2 mTOR mTORC1 AKT_active->mTOR Promotes FoxO3a_inactive FoxO3a (Inactive, Cytoplasmic) AKT_active->FoxO3a_inactive Phosphorylates & Inactivates NFkB_inactive NF-κB (Inactive) AKT_active->NFkB_inactive Activates FoxO3a_active FoxO3a (Active, Nuclear) FoxO3a_inactive->FoxO3a_active Dephosphorylation & Nuclear Translocation PUMA PUMA Gene FoxO3a_active->PUMA Binds Promoter NFkB_active NF-κB (Active, Nuclear) NFkB_inactive->NFkB_active Nuclear Translocation NFkB_active->PUMA Binds Promoter Apoptosis Mitochondrial Apoptosis PUMA->Apoptosis PTEN PTEN PTEN->PIP2_PIP3 Antagonizes This compound This compound This compound->AKT_active Inhibits

Diagram Title: this compound Inhibits AKT to Activate FoxO3a/NF-κB and PUMA-Dependent Apoptosis

G Start 1. Cell Line Selection & Culture A 2. Plate Cells (96-well or 6-well plates) Start->A B 3. Drug Treatment (Single agents & combinations) A->B C 4. Functional Assays B->C D1 Cell Viability (MTT/MTS) C->D1 D2 Apoptosis (Caspase-3 ELISA) C->D2 D3 Colony Formation C->D3 E 5. Mechanistic Analysis D1->E D2->E D3->E F1 Western Blotting (p-AKT, PUMA, etc.) E->F1 F2 RNA Analysis (PUMA mRNA) E->F2 G 6. Data Analysis (IC₅₀, Combination Index) F1->G F2->G

Diagram Title: Preclinical Workflow for Drug Combination Study

Safety and Tolerability Profile

The safety profile of this compound combinations is generally manageable, with distinct patterns observed between different chemotherapy partners [4] [7].

  • This compound + Capecitabine: The most common TEAEs are gastrointestinal, including diarrhea, nausea, and fatigue. Notably, in the PATHFINDER trial, these events were primarily low-grade (Grade 1-2), with no Grade ≥3 diarrhea reported in this arm [4]. This suggests that capecitabine does not exacerbate the diarrheal toxicity commonly associated with AKT inhibitors.
  • This compound + Eribulin: This combination is associated with a higher incidence of hematological toxicity, particularly neutropenia (52.0% all-grade; 32.0% Grade ≥3). Gastrointestinal events (diarrhea, stomatitis) are also common but were largely manageable [4].
  • Proactive Management: Prophylactic loperamide is mandatory during the initial cycles to prevent and manage diarrhea. Dose interruptions and reductions are effective strategies for managing hematological and other toxicities [4].

Conclusion and Future Directions

The combination of this compound with capecitabine or eribulin represents a viable therapeutic approach for patients with taxane-pretreated advanced TNBC. Clinical data from the PATHFINDER trial indicates a acceptable safety profile and signals of clinical activity, with the eribulin combination showing a notably higher objective response rate [4].

Future efforts should focus on identifying robust biomarkers to predict response to AKT inhibition. While alterations in PIK3CA/AKT1/PTEN have been a focus, the PATHFINDER trial did not observe significant efficacy differences based on PIK3CA mutational status, highlighting the need for more refined biomarkers [4]. Further research into the synergistic mechanisms, optimal sequencing, and combination with other novel agents (e.g., immunotherapy) will be crucial to fully realizing the potential of this compound in oncology.

References

Colony Formation Assay Parameters and Results

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes the experimental conditions and results from studies that utilized the colony formation assay to evaluate Ipatasertib.

Cancer Type Cell Lines Used This compound Concentration Treatment Duration Key Findings Citation
Endometrial Cancer HEC-1A, ECC-1 Varying concentrations 72 hours Significantly inhibited colony formation in a dose-dependent manner. [1] [2]
Uterine Serous Carcinoma SPEC-2, ARK1 0.5, 1, 5 µM 36 hours Dose-dependent inhibition of colony formation. IC50 values: ~1.8 µM (SPEC-2) and ~2.8 µM (ARK1). [3]
Gastric Cancer OE19, OE33 0.5 µM (with Trastuzumab) Not Specified Drastically reduced colony-forming ability to under 40% of the initial population. [4]
Breast Cancer Various (e.g., MDA-MB-231) Varying concentrations (with chemo) Not Specified Synergistic effect with anti-microtubule drugs, significantly reducing colony formation. [5]

The following diagram illustrates the core experimental workflow and the primary mechanism of action of this compound that this assay evaluates.

G cluster_workflow Colony Formation Assay Workflow cluster_mechanism This compound Mechanism in Assay Step1 1. Seed cells in culture dishes (150 to 1,000 cells/well) Step2 2. Allow cell adherence (24 hours) Step1->Step2 Step3 3. Replace medium with fresh medium containing this compound Step2->Step3 Step4 4. Drug treatment period (36 to 72 hours) Step3->Step4 Step5 5. Remove drug & fresh medium (Incubate for 14 days) Step4->Step5 Step6 6. Stain colonies with Crystal Violet (0.5%) Step5->Step6 Step7 7. Count colonies (Bright-field microscopy) Step6->Step7 IPAT This compound AKT AKT (p-AKT) IPAT->AKT  Inhibits FoxO3a FoxO3a (Transcription Factor) AKT->FoxO3a  No longer inactivates PUMA Pro-apoptotic Protein (PUMA) FoxO3a->PUMA  Activates  transcription Apoptosis Induced Apoptosis PUMA->Apoptosis Proliferation Inhibited Proliferation & Colony Formation Apoptosis->Proliferation  Leads to

Detailed Experimental Protocol

Here is a generalized protocol synthesized from the methodologies used in the cited studies [1] [3] [2].

Materials
  • Cell Lines: Various cancer cell lines (e.g., HEC-1A, ECC-1, SPEC-2, ARK-1).
  • Drug: this compound (GDC-0068), typically prepared as a stock solution in DMSO.
  • Equipment: 6-well or 10 cm culture dishes, CO₂ incubator, bright-field microscope.
  • Reagents:
    • Appropriate cell culture medium (e.g., McCoy's 5A, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and penicillin/streptomycin.
    • Phosphate-Buffered Saline (PBS).
    • Crystal violet solution (0.5% w/v in water or methanol).
    • Glutaraldehyde (5%) or methanol for fixation.
Procedure
  • Cell Seeding: Harvest exponentially growing cells and seed them at a low density in multi-well culture dishes. The density is critical to ensure the formation of distinct, countable colonies. Reported densities range from 150 to 1,000 cells per well in 6-well plates [1] [3].
  • Cell Adherence: Allow the cells to adhere to the plate surface by incubating them overnight (approximately 24 hours) under standard culture conditions (37°C, 5% CO₂) [1] [2].
  • Drug Treatment: After the adherence period, replace the medium with fresh growth medium containing the desired concentrations of this compound. The studies used a wide range of concentrations (e.g., 0.5 µM to 20 µM) and treatment durations typically between 36 and 72 hours [1] [3] [4].
  • Drug Removal and Colony Development: Following the treatment period, carefully remove the drug-containing medium, gently wash the cells with PBS, and replenish with fresh, drug-free medium. Return the plates to the incubator for a prolonged period (e.g., 14 days) to allow for colony development, with medium changes every 3-4 days [1] [3].
  • Colony Staining and Counting:
    • After the incubation period, discard the medium and wash the cells gently with PBS.
    • Fix the cells by adding a fixative solution like 5% glutaraldehyde or ice-cold methanol for 15-30 minutes at room temperature [3].
    • Remove the fixative and stain the colonies with 0.5% crystal violet solution for 30-60 minutes [1] [2].
    • Carefully rinse the plates with tap water to remove excess dye and air-dry.
    • Count the colonies (defined as clusters of >50 cells) manually under a bright-field microscope or using an automated colony counter.
Data Analysis
  • The colony formation efficiency is calculated as (Number of colonies counted / Number of cells seeded) x 100%.
  • The percentage of colony inhibition is calculated relative to the vehicle (e.g., DMSO) control group.
  • Data is often presented as mean ± standard deviation from at least three independent experiments performed in triplicate.

Key Considerations for Researchers

  • Dose-Response: The assay effectively demonstrates a dose-dependent inhibition of colony formation by this compound, which is a hallmark of its efficacy [1] [3].
  • Synergistic Potential: This assay is highly valuable for testing this compound in combination with other agents, such as chemotherapeutics (e.g., paclitaxel) or targeted therapies (e.g., trastuzumab), to identify synergistic effects [4] [5].
  • Mechanistic Insight: The suppression of colony formation is linked to this compound's mechanism of action. By inhibiting AKT, it activates transcription factors like FoxO3a, leading to the upregulation of pro-apoptotic proteins like PUMA, thereby inducing cell death and suppressing long-term proliferative capacity [6].

References

Comprehensive Application Notes and Protocols for Ipatasertib Cell Cycle Analysis in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ipatasertib and Cell Cycle Dynamics in Cancer Therapy

This compound is an orally administered, highly selective pan-AKT inhibitor that targets all three isoforms (AKT1, AKT2, AKT3) of the serine/threonine kinase AKT, a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is one of the most frequently dysregulated in human cancers, with alterations observed in approximately 30-40% of triple-negative breast cancers (TNBC) and substantial subsets of other solid tumors and hematologic malignancies. The AKT signaling cascade plays a pivotal role in regulating fundamental cellular processes including proliferation, metabolism, survival, and cell cycle progression. By inhibiting AKT phosphorylation and activation, this compound disrupts downstream signaling events that promote tumor growth and survival, making it a promising targeted therapeutic agent in oncology.

The cell cycle represents a critical point of regulation for cancer therapeutics, as uncontrolled proliferation is a hallmark of malignancy. The eukaryotic cell cycle progresses through four distinct phases: G1 phase (growth and preparation for DNA synthesis), S phase (DNA replication), G2 phase (preparation for mitosis), and M phase (nuclear and cytoplasmic division). Cells can also exit the cell cycle into a quiescent state known as G0 phase. AKT signaling directly promotes G1/S cell cycle progression through multiple mechanisms, including phosphorylation and inactivation of GSK-3β (leading to cyclin D1 stabilization), regulation of CDK inhibitors p21 and p27, and modulation of mTORC1 activity. Consequently, AKT inhibition by this compound induces G1 cell cycle arrest and can sensitize cancer cells to apoptotic stimuli, providing a strong rationale for its therapeutic application in cancers with PI3K/AKT pathway alterations.

Table 1: Key Characteristics of this compound (GDC-0068)

Parameter Specification
Molecular Target Pan-AKT inhibitor (AKT1, AKT2, AKT3)
Mechanism of Action ATP-competitive inhibitor
Administration Route Oral
Key Biological Effects G1 cell cycle arrest, reduced cell proliferation, induction of apoptosis, inhibition of invasion/metastasis
Common Combinations Paclitaxel, Capecitabine, Eribulin, Gemcitabine/Carboplatin
Relevant Cancer Types Triple-negative breast cancer, uterine serous carcinoma, DLBCL, prostate cancer

Molecular Mechanism of this compound and Cell Cycle Effects

AKT Signaling Pathway and Cell Cycle Regulation

The PI3K/AKT/mTOR pathway functions as a master regulator of cell growth and proliferation in response to extracellular signals such as growth factors and nutrients. Upon pathway activation, phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which recruits AKT to the plasma membrane where it undergoes phosphorylation at two critical residues: Threonine 308 by PDK1 and Serine 473 by mTORC2. Fully activated AKT then phosphorylates numerous downstream substrates that control essential cellular processes. Of particular relevance to cell cycle regulation, AKT phosphorylates and inactivates GSK-3β, preventing the proteasomal degradation of cyclin D1, a key regulator of G1/S transition. Additionally, AKT regulates the subcellular localization and stability of CDK inhibitors p21 and p27, and modulates mTORC1 activity, which coordinates cell growth with cell cycle progression through regulation of protein synthesis and autophagy.

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of AKT, preventing its phosphorylation and activation. This inhibition leads to downstream effects including stabilization of p27 (a CDK inhibitor that prevents G1/S progression), decreased cyclin D1 expression, and reduced phosphorylation of mTORC1 substrates such as 4E-BP1 and S6K. The collective impact of these molecular events is a potent blockade at the G1/S transition of the cell cycle, preventing cancer cells from entering DNA synthesis phase. Research has demonstrated that this compound treatment significantly inhibits cell proliferation and colony formation in a dose-dependent manner across various cancer models, including uterine serous carcinoma and triple-negative breast cancer [1]. Furthermore, the combination of this compound with taxanes has shown synergistic effects in reducing cancer cell viability, providing the mechanistic rationale for clinical combinations with chemotherapeutic agents.

Experimental Evidence of Cell Cycle Modulation

Preclinical studies have provided compelling evidence for this compound-mediated cell cycle arrest. In uterine serous carcinoma (USC) models, treatment with this compound resulted in significant inhibition of cell proliferation with IC50 values in the low micromolar range (1-5 μM) across multiple cell lines [1]. Cell cycle analysis through DNA content measurement demonstrated a marked increase in the G0/G1 population accompanied by a corresponding decrease in S phase and G2/M populations, consistent with G1 arrest. Additionally, this compound treatment induced apoptosis as evidenced by increased activation of caspases-3, -8, and -9, indicating engagement of both intrinsic and extrinsic apoptotic pathways. Beyond direct effects on proliferation and survival, this compound treatment also impaired malignant behaviors in USC models, including reduced cellular adhesion and inhibition of invasive capacity, the latter associated with decreased expression of epithelial-mesenchymal transition (EMT) markers such as Snail, Slug, and N-Cadherin [1].

Table 2: Cell Cycle-Related Effects of this compound in Preclinical Models

Experimental Model Cell Cycle Effect Molecular Changes Experimental Method
USC Cell Lines G1 arrest Increased p27, decreased cyclin D1 Flow cytometry, Western blot
USC Primary Cultures Reduced proliferation Decreased phospho-AKT, phospho-S6 MTT assay, Immunoblotting
TNBC Models Synergistic G2/M arrest with taxanes Enhanced caspase-3 activation Colony formation, Apoptosis assays
DLBCL Cell Lines Selective cytotoxicity in GCB subtype AKT2 dependency Competitive proliferation assays

Methodologies for Cell Cycle Analysis in this compound Research

Flow Cytometry-Based Cell Cycle Analysis

Flow cytometry represents the gold standard technique for quantitative cell cycle analysis in populations of cells treated with this compound. This method relies on the stoichiometric binding of fluorescent dyes to DNA, allowing discrimination of cells in different cell cycle phases based on DNA content. The following protocol details the steps for analyzing this compound-treated cells:

Protocol: DNA Content Analysis Using Propidium Iodide (PI) Staining

  • Cell Preparation and Treatment: Seed cancer cells (e.g., SPEC-2 or ARK1 uterine serous carcinoma lines) at appropriate densities (2-4×10⁵ cells/well in 6-well plates) and allow to adhere for 24 hours. Treat with this compound at concentrations ranging from 1-10 μM for 24-48 hours. Include DMSO-only treated cells as negative controls.

  • Cell Harvest and Fixation: Collect both adherent and floating cells to capture the complete population. Wash with cold PBS and fix in 70% ethanol added dropwise while vortexing gently. Fixed cells can be stored at -20°C for up to 2 weeks.

  • Staining Solution Preparation: Prepare a PI staining solution containing 50 μg/mL propidium iodide, 0.1% Triton X-100, and 100 μg/mL RNase A in PBS. The RNase treatment is essential to eliminate RNA interference with DNA quantification.

  • Staining and Analysis: Wash fixed cells with PBS, resuspend in staining solution (300-500 μL), and incubate for 30 minutes at 37°C protected from light. Analyze samples using a flow cytometer equipped with a 488 nm laser and 585/42 nm bandpass filter. Collect data for at least 10,000 events per sample.

  • Data Interpretation: Analyze DNA content histograms to quantify the percentage of cells in G0/G1 (2N DNA content), S phase (between 2N and 4N), and G2/M (4N DNA content). Software such as ModFit or FlowJo can perform cell cycle modeling using algorithms that account for debris and aggregates.

For live cell cycle analysis, alternative dyes such as Vybrant DyeCycle reagents can be used with minimal cytotoxicity, allowing for subsequent cell sorting and culture. These improved reagents provide accurate cell cycle analysis with more color options while maintaining cell viability [2].

Complementary Assays for Comprehensive Cell Cycle Assessment

Microscopy-based approaches provide spatial information and enable visualization of cell division within populations, complementing flow cytometry data. For live-cell imaging of this compound-treated cells:

Protocol: Live Cell Imaging and Senescence Detection

  • Time-Lapse Microscopy: Plate cells in optical-grade plates and treat with this compound. Use IncuCyte or similar live-cell imaging systems to monitor proliferation and morphological changes over 72-96 hours. Quantify confluency, mitotic events, and apoptosis-related morphological changes.

  • Senescence-Associated β-Galactosidase Staining: Fix cells with 4% paraformaldehyde for 10-15 minutes after this compound treatment. Stain with CellEvent Senescence Green Probe or traditional X-gal solution at pH 6.0 and incubate for 2-16 hours at 37°C without CO₂. Senescent cells display enhanced β-galactosidase activity due to lysosomal expansion [2].

  • Colony Formation Assay: Plate cells at low density (100-150 cells/well in 6-well plates), treat with this compound for 36 hours, then maintain in drug-free media for 10-14 days with medium changes every 3 days. Fix and stain colonies with crystal violet (0.5% in glutaraldehyde), then count colonies containing >50 cells [1].

Western immunoblotting of cell cycle regulators provides mechanistic insights into this compound's effects:

Protocol: Analysis of Cell Cycle Regulatory Proteins

  • Harvest this compound-treated cells and extract proteins using RIPA buffer with protease and phosphatase inhibitors.
  • Separate proteins by SDS-PAGE (8-12% gels) and transfer to PVDF membranes.
  • Probe with antibodies against key cell cycle regulators: phospho-AKT (Ser473), total AKT, phospho-S6, cyclin D1, p27, CDK4, and cleaved caspase-3.
  • Use β-actin or GAPDH as loading controls. Enhanced chemiluminescence detection enables visualization of protein levels.
  • Document altered expression of cell cycle components, typically observing decreased phospho-AKT, cyclin D1, and increased p27 in this compound-responsive models [1].

The diagram below illustrates the complete experimental workflow for comprehensive cell cycle analysis of this compound-treated cells:

G cluster_1 Endpoint Analysis cluster_2 Functional Assays Start Cell Culture & this compound Treatment FC Flow Cytometry (DNA Content) Start->FC WB Western Blotting (Cell Cycle Proteins) Start->WB IF Immunofluorescence (Localization) Start->IF SA Senescence Assays (β-galactosidase) Start->SA CFA Colony Formation Start->CFA APO Apoptosis Detection (Caspase Activation) Start->APO MTT Proliferation Assays (MTT/MTS) Start->MTT DataAnalysis Data Integration & Cell Cycle Modeling FC->DataAnalysis WB->DataAnalysis IF->DataAnalysis SA->DataAnalysis CFA->DataAnalysis APO->DataAnalysis MTT->DataAnalysis

Data Analysis and Interpretation

Quantitative Analysis of Cell Cycle Distribution

Proper interpretation of cell cycle data from this compound-treated cells requires understanding of characteristic patterns observed with AKT inhibition. DNA content histograms typically show a dose-dependent increase in the G0/G1 population with corresponding decreases in S and G2/M populations, consistent with G1 cell cycle arrest. The table below summarizes expected changes in cell cycle distribution following effective AKT inhibition:

Table 3: Expected Cell Cycle Distribution Changes Following this compound Treatment

Cell Cycle Phase DNA Content Expected Change with this compound Molecular Basis
G0/G1 2N Increase of 15-40% Accumulation due to G1/S blockade
S Phase 2N-4N Decrease of 10-30% Reduced DNA synthesis initiation
G2/M 4N Decrease of 5-15% Fewer cells progressing from G1
Sub-G1 <2N Possible increase (apoptosis) DNA fragmentation in apoptotic cells

For accurate quantification, ensure the coefficient of variation (CV) for the G0/G1 peak is maintained below 8% through proper sample preparation and instrument calibration. The proliferation index [(S + G2/M)/(G0/G1 + S + G2/M)] typically decreases by 30-60% in responsive cell lines following 24-48 hours of this compound treatment at clinically achievable concentrations (1-5 μM) [1].

Assessment of Combination Therapies

This compound frequently demonstrates synergistic effects when combined with cytotoxic chemotherapy, particularly taxanes and other microtubule-targeting agents. The Bliss Independence model is commonly employed to quantify this synergy:

Protocol: Analysis of Drug Synergy Using Bliss Independence Model

  • Treat cells with this compound and chemotherapeutic agents (e.g., paclitaxel) alone and in combination across a range of concentrations.
  • Measure cell viability using MTT, CellTiter-Glo, or similar metabolic activity assays after 72 hours of treatment.
  • Calculate expected combination effect using the formula: Eexp = EA + EB - (EA × EB), where EA and EB are the fractional inhibitions observed with drugs A and B alone.
  • Determine the combination index (CI): CI = Eobs / Eexp, where Eobs is the observed combination effect.
  • Interpret CI values: <1 indicates synergy, =1 indicates additive effect, and >1 indicates antagonism.

Research has demonstrated that this compound combines synergistically with paclitaxel in uterine serous carcinoma models, with CI values typically ranging from 0.3-0.7, indicating strong synergy [1]. This synergy manifests biologically as enhanced caspase-3 activation and further reduction in S-phase entry compared to either agent alone.

The following diagram illustrates the molecular signaling pathway targeted by this compound and its relationship to cell cycle regulation:

G cluster_cellcycle Cell Cycle Regulatory Targets cluster_effects Cell Cycle Effects GF Growth Factor Stimulation PI3K PI3K Activation GF->PI3K PIP3 PIP3 Production PI3K->PIP3 AKT AKT Phosphorylation PIP3->AKT IPAT This compound Inhibition AKT->IPAT GSK3b GSK-3β Inactivation IPAT->GSK3b FoxO FoxO Transcription Factors IPAT->FoxO p21 p21/p27 Regulation IPAT->p21 mTOR mTORC1 Signaling IPAT->mTOR CyclinD1 Cyclin D1 Stabilization GSK3b->CyclinD1 FoxO->p21 CDK CDK Activation p21->CDK CyclinD1->CDK G1S G1/S Transition CDK->G1S Arrest G1 Cell Cycle Arrest G1S->Arrest

Applications in Translational Research and Protocol Optimization

Biomarker-Driven Patient Stratification

The therapeutic efficacy of this compound varies across cancer types and molecular subtypes, emphasizing the importance of biomarker-driven patient selection. Research has demonstrated that GCB-DLBCL subtypes show heightened sensitivity to AKT inhibition compared to ABC-DLBCL subtypes, with specific dependency on AKT2 isoform signaling [3]. Additionally, tumors harboring PIK3CA mutations, AKT amplifications, or PTEN loss may demonstrate enhanced sensitivity to this compound, although clinical validation is ongoing. The following approaches are recommended for biomarker assessment in this compound studies:

Protocol: Biomarker Evaluation for this compound Response Prediction

  • Genetic Alteration Analysis: Perform next-generation sequencing panels assessing PIK3CA, AKT1-3, and PTEN mutations, as well as copy number alterations. Digital droplet PCR provides highly sensitive detection of hotspot mutations.

  • Immunohistochemical Staining: Evaluate PTEN protein loss and phospho-AKT (Ser473) levels in formalin-fixed, paraffin-embedded tumor sections. Establish scoring thresholds for pathway activation (e.g., H-scores >100 for p-AKT).

  • Functional Signaling Assessment: Analyze AKT pathway activation status in patient-derived xenograft models or organoids by Western blotting for p-AKT, p-S6, and p-PRAS40 following ex vivo this compound treatment.

  • Gene Expression Profiling: Utilize RNA sequencing or Nanostring platforms to identify transcriptional signatures associated with AKT pathway dependency, such as elevated cyclin D1 or repressed FOXO target genes.

Recent clinical trials have explored these biomarkers in patient selection. The PATHFINDER trial evaluated this compound combined with non-taxane chemotherapies in pretreated advanced TNBC patients, though no significant efficacy differences were observed by PIK3CA mutational status in this cohort [4]. Continued biomarker refinement remains crucial for optimizing this compound clinical development.

In Vivo Model Systems for Cell Cycle Analysis

Patient-derived xenograft (PDX) models provide valuable platforms for evaluating this compound's effects on tumor cell cycle progression in vivo. These models maintain the genetic heterogeneity and therapeutic response patterns of original tumors, enabling translational assessment of cell cycle inhibition.

Protocol: Cell Cycle Analysis in PDX Models

  • Establish PDX models in immunocompromised mice (e.g., MISTRG or NSG strains) by implantating patient tumor fragments or cell suspensions.
  • Randomize mice to treatment groups when tumors reach 150-200 mm³: vehicle control, this compound (400 mg/kg orally daily), combination therapy, and positive control.
  • Administer this compound formulated in 0.5% methylcellulose/0.2% Tween 80 or equivalent vehicle.
  • Monitor tumor volume twice weekly and harvest tumors at predetermined endpoints (e.g., 14-21 days of treatment).
  • Process tumors for cell cycle analysis by generating single-cell suspensions using enzymatic digestion (collagenase/hyaluronidase mix).
  • Perform flow cytometric analysis as described in Section 3.1, comparing cell cycle distributions between treatment groups.
  • Parallel tumor samples should be fixed for immunohistochemical analysis of Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and phospho-S6 (pathway inhibition).

In vivo studies typically demonstrate 30-50% reduction in Ki-67 positive cells and increased G0/G1 fraction in this compound-responsive models, confirming cell cycle arrest. Orthotopic xenograft models of DLBCL have shown that AKT inhibition effectively reduces tumor burden, particularly in specific molecular subtypes [3].

Troubleshooting and Technical Considerations

Common Technical Challenges and Solutions

Cell cycle analysis of this compound-treated cells may present several technical challenges that require specific optimization:

Table 4: Troubleshooting Guide for this compound Cell Cycle Analysis

Problem Potential Cause Solution
High Sub-G1 Population Excessive apoptosis or mechanical disruption Reduce this compound concentration; gentle pipetting during processing
Poor Peak Resolution Inadequate RNase treatment or PI concentration Increase RNase incubation time; titrate PI concentration
Cell Aggregation Incomplete single-cell suspension or fixation Filter through 35-70 μm mesh before analysis; optimize fixation time
Inconsistent Results Variable drug exposure times Standardize treatment duration across experiments
Weak Western Blot Signals Insufficient protein transfer or antibody specificity Extend transfer time; validate antibodies with positive controls
Protocol Optimization for Specific Cancer Types

Different cancer lineages may require modifications to standard protocols:

  • For hematologic malignancies (e.g., DLBCL): Directly analyze peripheral blood or bone marrow samples without adherence steps. Use DRAQ5 or Hoechst 33342 dyes that penetrate cells more efficiently.

  • For primary cultures: Reduce serum concentration to 2-5% during this compound treatment to minimize confounding growth stimulation.

  • For 3D culture systems (spheroids/organoids): Dissociate to single cells before DNA staining using extended enzymatic digestion (30-45 minutes).

  • For combination studies: Stagger drug additions when combining this compound with chemotherapy (e.g., pretreat with this compound 2-4 hours before paclitaxel) to better model clinical sequencing.

Conclusion

This compound represents a promising targeted therapeutic agent that exerts its anti-tumor effects through direct inhibition of AKT-mediated cell cycle progression, predominantly inducing G1 phase arrest. The methodologies outlined in this document provide a comprehensive framework for evaluating this compound's effects on cell cycle dynamics across various experimental systems. Flow cytometry-based DNA content analysis remains the cornerstone technique, complemented by molecular analyses of cell cycle regulators and functional proliferation assays. The synergistic relationship observed between this compound and conventional chemotherapeutics, particularly taxanes, underscores the potential of rational combination strategies in clinical oncology. As biomarker development continues to refine patient selection, these robust cell cycle analysis protocols will remain essential tools for translational cancer research and therapeutic optimization.

References

Comprehensive Application Notes and Protocols: Ipatasertib in Wound Healing and Invasion Assays for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ipatasertib and Its Therapeutic Context

This compound is an orally administered, highly selective, ATP-competitive pan-AKT inhibitor that has demonstrated significant anti-tumor activity across various cancer types in both preclinical and clinical settings. As a targeted therapeutic agent, this compound specifically inhibits all three isoforms of phosphorylated AKT (p-AKT), a central node in the PI3K/AKT/mTOR pathway—one of the most frequently dysregulated signaling cascades in human cancers. The therapeutic potential of this compound is particularly relevant in cancers with alterations in pathway components such as PIK3CA, AKT1, and PTEN, where AKT signaling demonstrates heightened dependency. Recent clinical trials have validated this compound's clinical activity, with the NCI-MATCH trial reporting a 22% objective response rate across various cancer types harboring AKT1 E17K mutations, demonstrating its promise as a targeted therapy in molecularly selected populations [1].

The significance of this compound in cancer research extends beyond its direct anti-proliferative effects to its impact on cancer cell migration and invasion—key processes in cancer metastasis. Research has consistently shown that this compound treatment significantly impairs these aggressive cellular behaviors across multiple cancer models, including uterine serous carcinoma (USC) and triple-negative breast cancer (TNBC) [2] [3]. These effects are mediated through the drug's ability to modulate critical regulators of epithelial-mesenchymal transition and cytoskeletal reorganization, making wound healing and invasion assays essential tools for quantifying these phenotypic changes. This document provides detailed protocols and application notes for researchers investigating the anti-migratory and anti-invasive properties of this compound, supporting ongoing drug development efforts in this emerging area of targeted cancer therapeutics.

Mechanism of Action and Signaling Pathway

Molecular Targets and Pathway Modulation

This compound exerts its anti-tumor effects through potent inhibition of AKT phosphorylation and subsequent disruption of downstream signaling cascades. AKT (protein kinase B) serves as a critical regulator of multiple cellular processes including survival, proliferation, metabolism, and motility. The binding of this compound to the AKT enzyme prevents its activation by phosphorylation at key residues (Ser473 and Thr308), thereby interrupting signal transduction through the PI3K/AKT/mTOR pathway [3]. This pathway is hyperactivated in numerous cancers through various mechanisms including PIK3CA mutations, AKT1 amplifications, or PTEN loss, creating a dependency on AKT signaling that can be therapeutically exploited. Research demonstrates that tumors with high baseline levels of phosphorylated AKT (pAKT) show enhanced sensitivity to this compound, suggesting that pAKT levels may serve as a predictive biomarker for treatment response [4].

The downstream consequences of AKT inhibition by this compound are multifaceted and collectively contribute to its anti-tumor efficacy. Treatment with this compound results in downregulation of mTORC1 signaling, cell cycle arrest, induction of apoptosis, and impairment of cellular migration and invasion capabilities [4] [2]. Additionally, this compound treatment has been shown to reduce expression of key epithelial-mesenchymal transition regulators including Snail, Slug, and N-Cadherin, providing a molecular basis for its observed effects on cell motility [3]. These pleiotropic effects on both proliferative and metastatic processes make this compound particularly valuable for targeting aggressive cancer phenotypes characterized by pathway dysregulation.

This compound Mechanism of Action

The following diagram illustrates the key molecular targets and pathway modulation by this compound:

G PI3K PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Recruits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Depletes (Inhibits) pAKT p-AKT (Active) AKT->pAKT Activation mTORC1 mTORC1 Signaling pAKT->mTORC1 Survival Cell Survival pAKT->Survival Proliferation Proliferation pAKT->Proliferation Migration Migration/Invasion pAKT->Migration Metabolism Metabolism pAKT->Metabolism SnailSlug Snail/Slug Expression pAKT->SnailSlug NCadherin N-Cadherin Expression pAKT->NCadherin This compound This compound Inhibits This compound->pAKT Inhibits Phosphorylation

Quantitative Effects of this compound on Cancer Cell Proliferation, Migration, and Invasion

Anti-proliferative and Anti-migratory Effects Across Cancer Models

This compound demonstrates dose-dependent inhibition of cancer cell proliferation and migration across various cancer types. Research conducted on uterine serous carcinoma (USC) cell lines revealed that this compound treatment significantly reduced cell viability with IC50 values ranging from 5-15 μM depending on the specific cell line and genetic background [2] [3]. The anti-migratory effects observed in wound healing assays were particularly pronounced, with this compound (10 μM) reducing wound closure by approximately 40-60% compared to untreated controls after 24-48 hours of treatment in SPEC-2 and ARK-1 USC cell lines [3]. Similar results were observed in triple-negative breast cancer models, where this compound effectively suppressed AKT phosphorylation and downstream signaling pathways, resulting in significant impairment of cell motility and invasion capabilities [4].

The effects of this compound extend beyond migration to include potent inhibition of invasive behavior, a critical aspect of cancer metastasis. In transwell invasion assays with Matrigel coating, this compound treatment (10 μM) reduced cell invasion by 50-70% in USC models [2]. This anti-invasive effect was accompanied by molecular changes consistent with impaired epithelial-mesenchymal transition, including reduced expression of key transcription factors Snail and Slug, and decreased levels of N-Cadherin [3]. These findings demonstrate the multi-faceted impact of this compound on metastatic behaviors and provide a strong rationale for its investigation in aggressive, metastatic cancers characterized by PI3K/AKT pathway dysregulation.

This compound Combination Therapy Effects

Table 1: Quantitative Effects of this compound Monotherapy and Combinations in Preclinical Models

Cancer Model Assay Type This compound Concentration Treatment Duration Key Results Reference
Uterine Serous Carcinoma (USC) MTT Proliferation 1-20 μM 72 hours IC50: 5-15 μM (cell line dependent) [2] [3]
USC Wound Healing Scratch Assay 10 μM 24-72 hours ~40-60% reduction in wound closure [3]
USC Invasion Transwell with Matrigel 10 μM 24 hours 50-70% reduction in invaded cells [2]
USC Combination Therapy MTT with Carboplatin 1 μM + 10 μM carboplatin 72 hours Synergistic effect (CI<1) with carboplatin [2]
USC Apoptosis Cleaved Caspase-3 ELISA 10 μM 18 hours 2-3 fold increase in apoptosis [3]
Triple-Negative Breast Cancer RPPA Signaling Clinical dose (400 mg/day) Pre/post treatment Decreased p-AKT and mTORC1 signaling [4]

Table 2: Optimization Parameters for this compound in Migration and Invasion Assays

Assay Parameter Recommended Conditions Experimental Variations Impact on Results
Cell Seeding Density 4×10⁵ cells/well (6-well plate) for wound healing; 2.5×10⁴ cells/well for adhesion Varying confluence (60-100%) Higher density improves reproducibility but may mask effects
Drug Treatment Timing Pre-treatment 2h before assay OR concurrent with wounding 0-24 hours pre-treatment Pre-treatment shows stronger inhibition of initial migration
Serum Concentration 0.5-2% FBS for migration; 10% FBS for proliferation Serum-free to 10% FBS Lower serum reduces proliferation contribution to wound closure
Matrix Coating Laminin-1 (10 μg/mL) for adhesion; Matrigel (1 mg/mL) for invasion Collagen I, Fibronectin, BSA Matrix choice influences inhibitory effects observed
Endpoint Measurements 0, 24, 48, 72 hours post-wounding Time-lapse every 2-4 hours High-frequency imaging reveals migration kinetics

Detailed Experimental Protocols for Wound Healing Assay

Cell Preparation and Wound Generation

The wound healing assay (also known as scratch assay) provides a straightforward method to quantitatively evaluate the effect of this compound on collective cell migration in two dimensions. Begin by seeding SPEC-2 or ARK-1 uterine serous carcinoma cells (or other appropriate cell line) in 6-well plates at a density of 4×10⁵ cells/well in complete culture medium and incubate for 24 hours at 37°C with 5% CO₂ until >80% confluency is achieved [3]. Alternative cell lines should be seeded at densities that achieve similar confluence levels, as initial cell density significantly impacts migration rates. Prepare a minimum of three replicate wells for each treatment condition to ensure statistical robustness, including vehicle controls and positive controls if available.

Once confluence is reached, create a uniform wound using a sterile 200 μL pipette tip by drawing the tip across the cell monolayer in a straight line, applying consistent pressure. For improved consistency, consider using specialized wound-making tools such as the Ibidi Culture Insert or automated scratch systems [5] [6]. Immediately after wounding, gently wash the wells twice with phosphate-buffered saline (PBS) to remove dislodged cells and add fresh medium containing the desired concentrations of this compound (typically 1-20 μM) or vehicle control (DMSO). For advanced imaging approaches, incorporate 1 μM SiR-Hoechst dye into the medium to fluorescently label nuclei for automated tracking without affecting migratory behavior [7] [8].

Image Acquisition and Data Analysis

Acquire initial reference images of the wounds immediately after treatment (time 0) using phase-contrast or fluorescence microscopy. Document the exact locations using stage coordinates to enable imaging of the same positions at subsequent time points. Continue incubation at 37°C with 5% CO₂ and capture images at 24, 48, and 72-hour intervals post-wounding [3]. For more detailed migration kinetics, consider time-lapse imaging with more frequent intervals (e.g., every 2-4 hours) using a live-cell imaging system with environmental control. Maintain consistent imaging parameters (exposure time, magnification, lighting) throughout the experiment to ensure comparable measurements.

Quantify wound closure using image analysis software such as ImageJ with appropriate plugins. Measure the wound width at multiple predetermined positions along the wound or calculate the remaining cell-free area at each time point. Calculate the percentage wound closure using the formula: % Closure = [(A₀ - Aₜ)/A₀] × 100, where A₀ is the initial wound area and Aₜ is the wound area at time t [5]. For single-cell resolution, employ automated tracking of nuclear movement using the SiR-Hoechst signal to compute additional migration parameters including velocity, directionality, and persistence [7]. Compare the rate of wound closure between this compound-treated and control conditions to determine the anti-migratory effect of the drug.

Detailed Experimental Protocols for Invasion and Adhesion Assays

Transwell Invasion Assay

The transwell invasion assay evaluates the ability of cells to penetrate an extracellular matrix barrier under this compound treatment, modeling critical steps in the metastatic cascade. Begin by thawing Matrigel on ice and diluting to appropriate concentration (typically 1 mg/mL) with cold serum-free medium. Add 100 μL of the diluted Matrigel solution to the upper chamber of transwell inserts (8.0 μm pore size) placed in a 24-well plate and incubate at 37°C for 2 hours to allow gel formation [5]. During this incubation, prepare cell suspensions by trypsinizing and counting SPEC-2 or ARK-1 cells (or other relevant cell line), then resuspending in serum-free medium at a density of 1-2×10⁵ cells/mL.

After Matrigel polymerization, carefully remove remaining liquid from the inserts and add 200 μL of cell suspension (20,000-40,000 cells) to the upper chamber. Add 500 μL of complete medium with 10% FBS as a chemoattractant to the lower chamber. Treat with this compound at desired concentrations (typically 1-20 μM) in both upper and lower chambers, with DMSO vehicle as control. Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow invasion through the Matrigel barrier [2]. Following incubation, remove non-invaded cells from the upper surface of the membrane using a cotton swab, then fix invaded cells on the lower membrane surface with 5% glutaraldehyde for 30 minutes at room temperature. Stain with 0.1% crystal violet for 30 minutes, rinse with water, and allow to air dry. Count invaded cells manually under a microscope or extract dye with 10% acetic acid and measure absorbance at 575 nm for quantification.

Cell Adhesion Assay

The adhesion assay evaluates this compound's effect on initial cell attachment to extracellular matrix components, a critical step in migration and invasion processes. Begin by coating 96-well plates with 100 μL/well of laminin-1 (10 μg/mL) or other extracellular matrix proteins such as fibronectin or collagen, then incubate at 37°C for 1 hour to allow adsorption [2] [3]. After incubation, aspirate the coating solution and add 200 μL/well of blocking buffer (1% BSA in PBS) for 45 minutes at 37°C to prevent non-specific binding. Wash the plates once with PBS and keep on ice until ready for use.

Prepare cell suspensions by trypsinizing and counting, then resuspending in serum-free medium at a density of 2.5×10⁴ cells/well. Add cells to the coated plates along with this compound at treatment concentrations (typically 1-20 μM) or vehicle control. Incubate for 1-2 hours at 37°C to allow adhesion [3]. After incubation, gently aspirate media to remove non-adherent cells and wash once with PBS. Fix adherent cells with 5% glutaraldehyde for 30 minutes at room temperature, then stain with 0.1% crystal violet for 30 minutes. Wash thoroughly with water to remove excess stain, then solubilize bound dye with 10% acetic acid and measure absorbance at 575 nm using a microplate reader. Normalize absorbance values to vehicle controls to determine the percentage inhibition of adhesion caused by this compound treatment.

Data Analysis and Interpretation

Quantitative Metrics and Normalization Approaches

Robust data analysis is essential for accurately interpreting the effects of this compound on cell migration and invasion. For wound healing assays, calculate multiple complementary metrics beyond simple wound closure percentage, including wound closure rate (rate of area reduction over time), front velocity (speed of the advancing cell front), and half-closure time (time required for 50% wound closure) [5]. When using single-cell tracking approaches with SiR-Hoechst labeling, compute additional parameters including mean cell velocity, accumulated distance, displacement, directionality ratio (displacement/path length), and persistence time [7]. These multi-parametric analyses provide deeper insights into how this compound affects migratory behavior beyond simply slowing the process—revealing whether cells move more slowly, less persistently, or with altered directionality.

Normalization strategies are critical for accounting for experimental variability and ensuring reproducible results. For invasion and adhesion assays, normalize raw measurements (cell counts or absorbance values) to vehicle-treated controls set at 100% [2]. When assessing combination therapies, use the Bliss Independence model to calculate combination indices (CI), where CI<1 indicates synergy, CI=1 indicates additivity, and CI>1 indicates antagonism [2] [3]. Account for potential effects on cell proliferation by conducting parallel MTT assays and adjusting migration and invasion metrics accordingly. For high-content imaging data, implement quality control thresholds to exclude poorly segmented cells or tracking errors, ensuring the analysis reflects true biological effects rather than technical artifacts.

Experimental Workflow for this compound Migration and Invasion Studies

The following diagram illustrates the complete experimental workflow for assessing this compound effects:

G Start Experimental Design CellPrep Cell Preparation • Seed cells in appropriate plates • Culture to desired confluence • Serum starvation if needed Start->CellPrep AssayType Assay Selection CellPrep->AssayType WoundAssay Wound Healing Assay • Create uniform wound • Wash to remove debris • Add this compound treatments AssayType->WoundAssay Collective Migration InvasionAssay Invasion/Adhesion Assay • Coat with ECM proteins • Seed cells with treatments • Incubate for invasion AssayType->InvasionAssay Individual Invasion Imaging Image Acquisition • Capture initial images (t=0) • Time-lapse imaging • Maintain consistent parameters WoundAssay->Imaging InvasionAssay->Imaging Analysis Data Analysis • Quantify migration/invasion • Normalize to controls • Calculate significance Imaging->Analysis Interpretation Interpretation • Compare to controls • Assess dose response • Evaluate combination effects Analysis->Interpretation

Troubleshooting and Technical Considerations

Several technical considerations are essential for generating reliable and reproducible data when studying this compound's effects on migration and invasion. Cell confluence at assay initiation critically impacts results, as overly dense cultures may exhibit contact inhibition while sparse cultures lack proper cell-cell contacts necessary for collective migration [5]. Edge effects in multiwell plates can introduce variability, so exclude peripheral wells or use appropriate randomization schemes. For this compound treatment, pre-treatment timing requires optimization—while some protocols add the drug simultaneously with wounding, others pre-treat for 2-24 hours before assay initiation to ensure complete pathway inhibition [3].

Appropriate controls are indispensable for valid interpretation. Include vehicle controls (DMSO at equivalent concentrations), positive controls for inhibition (such as known AKT pathway inhibitors), and proliferation controls to distinguish anti-migratory from anti-proliferative effects [6]. When investigating combination therapies, include single-agent controls for all compounds. For invasion assays, include migration controls (transwell without Matrigel) to distinguish impaired invasion from general motility defects. Finally, consider batch effects in Matrigel and other extracellular matrix components, which can vary between lots and affect absolute invasion rates—always compare treatments within the same experiment rather than across different experimental sessions.

Research Applications and Future Directions

The applications of this compound in cancer research extend beyond fundamental pathway characterization to drug development and combination therapy optimization. Wound healing and invasion assays provide critical functional readouts for evaluating this compound's efficacy in various preclinical contexts, particularly for aggressive cancer subtypes with limited treatment options. Research has demonstrated promising activity in uterine serous carcinoma, where this compound alone and in combination with carboplatin or paclitaxel significantly impaired proliferation, migration, and invasion [2] [3]. Similar approaches are applicable to other malignancies with PI3K/AKT pathway alterations, including triple-negative breast cancer, where this compound has shown clinical activity in biomarker-selected populations [4] [1].

Future research directions should focus on optimizing combination strategies that maximize this compound's anti-migratory and anti-invasive effects while minimizing toxicity. The synergy observed between this compound and conventional chemotherapeutics (paclitaxel, carboplatin) or targeted agents suggests potential for clinical development of rational combination regimens [2] [3]. Additionally, research is needed to identify predictive biomarkers beyond PIK3CA/AKT1/PTEN alterations that can precisely identify tumors most likely to respond to this compound treatment. The integration of more complex three-dimensional invasion models and microfluidic platforms that better recapitulate the tumor microenvironment will further enhance our understanding of this compound's effects on cancer cell behavior and support the translation of these findings into clinical applications.

References

Ipatasertib Western immunoblotting for p-AKT detection

Author: Smolecule Technical Support Team. Date: February 2026

Ipatasertib's Mechanism and Experimental Rationale

This compound is an investigational, orally administered, highly selective ATP-competitive inhibitor of all three isoforms (pan-inhibitor) of AKT [1] [2]. It acts by blocking the kinase activity of AKT, a central node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway.

  • Mechanism of Action: By competitively binding to the ATP-pocket of AKT, this compound prevents its phosphorylation and activation. This inhibition leads to the downregulation of downstream signaling cascades that control cell survival, proliferation, metabolism, and apoptosis [1] [3].
  • Rationale for p-AKT Detection: Successful target engagement by this compound is directly evidenced by a reduction in the levels of phosphorylated AKT (typically at Ser473 or Thr308) in Western blot analyses. This serves as a critical pharmacodynamic biomarker to confirm the drug's activity in pre-clinical models [1] [4] [5].

The following diagram illustrates the signaling pathway and the point of inhibition by this compound.

G PI3K_Activation Growth Factor/Receptor Activation PIP2_to_PIP3 PI3K converts PIP2 to PIP3 PI3K_Activation->PIP2_to_PIP3 AKT_Recruitment AKT recruited to membrane PIP2_to_PIP3->AKT_Recruitment AKT_Phospho AKT Phosphorylated (p-AKT) AKT_Recruitment->AKT_Phospho Downstream_Effects Downstream Effects: Cell Survival, Proliferation, Metabolism AKT_Phospho->Downstream_Effects This compound This compound Inhibition This compound->AKT_Phospho  Blocks

Detailed Western Immunoblotting Protocol for p-AKT Detection

This protocol synthesizes methodologies from recent publications utilizing this compound in cancer cell lines [1] [4] [6].

Cell Culture and this compound Treatment
  • Cell Lines: Experiments are commonly performed in a panel of cancer cell lines. For example, SPEC-2 and ARK-1 (uterine serous carcinoma), HEC-1A and ECC-1 (endometrial cancer), or HCT116 (colon cancer) have been used [1] [3] [6].
  • Treatment: Culture cells and treat with this compound at a range of concentrations (e.g., from 1 µM to 20 µM) for a specified duration, typically 1 to 24 hours [3]. A common and effective dose for observing clear pathway inhibition is 10 µM [3]. Always include a DMSO-only treated group as a vehicle control.
Protein Extraction and Quantification
  • Lysis: After treatment, lyse cells using a suitable RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states).
  • Quantification: Clarify the lysates by centrifugation and determine protein concentration using a standard assay like BCA or Bradford [4] [6].
Gel Electrophoresis and Western Blotting
  • Gel Electrophoresis: Load 10-15 µg of total protein per lane onto a SDS-PAGE gel (e.g., 4-12% Bis-Tris gradient gel) and run to separate proteins [4].
  • Membrane Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
Antibody Incubation

The table below lists the primary antibodies and conditions commonly used in these studies [1] [4] [6].

Table: Key Antibodies and Detection Conditions

Target Protein Antibody Type / Source Dilution Incubation Purpose
p-AKT (Ser473) Rabbit monoclonal (Cell Signaling Tech) 1:1000 - 1:2000 Overnight at 4°C Primary marker for this compound efficacy
Total AKT Rabbit monoclonal (Cell Signaling Tech) 1:1000 - 1:2000 Overnight at 4°C Loading control for AKT
p-S6 (Ser235/236) Rabbit monoclonal (Cell Signaling Tech) 1:1000 - 1:2000 Overnight at 4°C Downstream pathway inhibition
β-Actin Mouse or Rabbit monoclonal 1:5000 - 1:10000 1 hour at RT Total protein loading control
Anti-Rabbit IgG HRP Goat (Cell Signaling Tech) 1:2000 - 1:5000 1 hour at RT Secondary antibody
  • Washing: After primary and secondary antibody incubations, wash the membrane thoroughly with TBST (3 x 10 minutes).
  • Detection: Develop the blot using enhanced chemiluminescence (ECL) reagents and image with a digital or X-ray film system [4] [6].

Expected Results & Data Interpretation

Treatment with this compound should result in a dose-dependent and time-dependent decrease in p-AKT (Ser473) signal, without altering the levels of total AKT. This is often accompanied by a reduction in downstream targets like p-S6.

Table: Quantitative Data from Representative Studies

Cell Line / Model This compound Dose Treatment Time Key Observation on p-AKT Downstream Effect
HCT116 (Colon) [3] 10 µM 1-24 hours Phosphorylation disappeared within 1 hour PUMA upregulation, Apoptosis
SPEC-2 (USC) [4] 1-20 µM 72 hours (MTT), 18h (Caspase) Dose-dependent reduction Synergy with Paclitaxel
Lkb1fl/flp53fl/fl Mouse Model [6] 25 mg/kg (in vivo) Daily for 21 days Reduced p-AKT & p-S6 in tumor tissue Decreased tumor growth

Key Application Notes for Researchers

  • Confirm Specificity: The reduction in p-AKT should be evident without changes to total AKT levels, confirming the specificity of the inhibitor's effect [1] [4].
  • Functional Correlates: Always correlate p-AKT inhibition with functional biological endpoints such as reduced cell viability (MTT assay), induction of apoptosis (cleaved caspase-3 ELISA), or inhibition of colony formation to confirm the overall anti-tumor effect [1] [6].
  • Combination Studies: Western blotting for p-AKT is crucial in combination therapy studies. For instance, research shows this compound synergizes with chemotherapies like carboplatin and paclitaxel, where the combination leads to enhanced DNA damage (increased γH2AX) and apoptosis beyond either agent alone [1] [6].

The following workflow summarizes the key experimental steps from treatment to analysis.

G Start Cell Culture & This compound Treatment A Protein Extraction with Phosphatase Inhibitors Start->A B Protein Quantification (BCA/Bradford Assay) A->B C SDS-PAGE & Western Blot B->C D Incubate with p-AKT & Total AKT Antibodies C->D E ECL Detection & Imaging D->E End Data Analysis: Confirm p-AKT Reduction E->End

Troubleshooting and Optimization

  • Weak or No Signal: Ensure phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Optimize antibody concentration and incubation time.
  • High Background: Increase the number and duration of washes with TBST after antibody incubations. Ensure the blocking solution is fresh and effective.
  • No Change in p-AKT: Verify the activity of the this compound stock solution and the drug's solubility/stability in culture medium. Consider performing a time-course or dose-response experiment to find the optimal conditions for your specific cell line.

References

Comprehensive Application Notes and Protocols for Ipatasertib Pharmacokinetic Sampling and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ipatasertib Pharmacokinetics

This compound (GDC-0068) is a potent, highly selective, small-molecule pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT, a critical node in the PI3K/AKT/mTOR pathway that is frequently dysregulated in human cancers. As an orally administered ATP-competitive AKT inhibitor, this compound has demonstrated clinical activity in various malignancies, including triple-negative breast cancer, prostate cancer, and other solid tumors characterized by PI3K/AKT pathway activation. Understanding the pharmacokinetic properties of this compound is essential for optimal dosing strategy development, particularly when administered in combination regimens with other anticancer agents.

The pharmacokinetic profile of this compound has been characterized across multiple Phase I and Phase II clinical trials in diverse patient populations. This compound exhibits dose-proportional exposure over the range of 200-800 mg, with a median half-life of approximately 45 hours (range: 27.8-66.9 hours) that supports once-daily dosing. The drug is rapidly absorbed after oral administration, with a time to maximum concentration (T~max~) occurring between 0.5-3 hours across the dose range. Steady-state concentrations are achieved after approximately 7 days of continuous dosing, consistent with the observed effective half-life [1] [2]. A dedicated food effect study determined that this compound can be administered with or without food, providing flexibility in clinical dosing [3] [4].

Analytical Methods for this compound Quantification

Bioanalytical Method Specifications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been established as the primary bioanalytical technique for quantifying this compound and its major metabolite M1 (G-037720) in biological matrices across clinical studies. The validated method employs stable isotope-labeled internal standards for both analytes to ensure accuracy and precision in quantification. The assay demonstrates a linear dynamic range from 0.463 ng/mL to 371 ng/mL for this compound and from 0.500 ng/mL to 400 ng/mL for the M1 metabolite, covering the expected clinical exposure range [5].

The LC-MS/MS method has undergone comprehensive validation in accordance with the 2018 FDA Bioanalytical Method Validation Guidance, establishing specificity, accuracy, precision, matrix effects, and stability under various storage conditions. Sample processing typically involves protein precipitation or liquid-liquid extraction of plasma samples, followed by chromatographic separation using reverse-phase chromatography. Mass spectrometric detection is performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode, with transitions optimized for each analyte and corresponding internal standard [3] [5]. The analytical runs include calibration standards and quality control samples at low, medium, and high concentrations to ensure ongoing assay performance throughout the sample analysis.

Metabolic Pathway Considerations

This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4) to form its major circulating metabolite M1 (G-037720). This metabolite is pharmacologically active, though it demonstrates 3- to 5-fold reduced potency compared to the parent drug. In clinical studies, the M1 metabolite circulates at exposures approximately 33-57% of the parent drug in monotherapy settings [5] [1]. Beyond CYP3A4 metabolism, this compound is also a substrate of P-glycoprotein (P-gp), which may influence its absorption and distribution characteristics.

Table: Key Assay Parameters for this compound and M1 Metabolite

Analytical Parameter This compound M1 Metabolite
Lower Limit of Quantification 0.463 ng/mL 0.500 ng/mL
Upper Limit of Quantification 371 ng/mL 400 ng/mL
Internal Standard Stable isotope-labeled this compound Stable isotope-labeled M1
Linear Range 0.463-371 ng/mL 0.500-400 ng/mL
Primary Metabolic Pathway CYP3A4 -
Relative Potency 1x (reference) 0.2-0.33x (vs. parent)

The following diagram illustrates the metabolic fate and key pharmacokinetic interactions of this compound:

G This compound This compound M1 M1 This compound->M1 Metabolism via Inhibition Inhibition This compound->Inhibition Moderate CYP3A4 CYP3A4 CYP3A4 CYP3A4->this compound Primary Metabolism Pgp Pgp Pgp->this compound Transport

Clinical Protocol Design and Sampling Strategies

Standard Pharmacokinetic Sampling Protocols

Comprehensive pharmacokinetic sampling in this compound clinical trials is designed to fully characterize the absorption, distribution, and elimination phases of both parent drug and its major metabolite. For single-dose pharmacokinetic assessments, blood samples are typically collected pre-dose and at 0.167, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, 96, 120, 168, 216, and 336 hours post-dose to adequately capture the terminal elimination phase, consistent with the approximately 45-hour half-life of this compound [5]. This intensive sampling strategy allows for accurate calculation of fundamental pharmacokinetic parameters including area under the concentration-time curve (AUC), maximum concentration (C~max~), time to maximum concentration (T~max~), and terminal elimination half-life (t~1/2~).

For multiple-dose studies, trough (pre-dose) sampling is typically implemented on Days 1, 2, 8, and 15 of Cycle 1, and Day 1 of subsequent cycles to monitor steady-state achievement and exposure accumulation. At designated cycles (often Cycle 1 Day 1 and Cycle 1 Day 15), intensive pharmacokinetic sampling is performed at pre-dose, 0.5, 1, 2, 3, 4, and 6 hours post-dose to characterize steady-state pharmacokinetics [3] [4]. This sampling approach balances the need for comprehensive pharmacokinetic data with practical considerations in clinical trial implementation. Sample processing typically involves centrifugation of blood samples to isolate plasma, with subsequent storage at -70°C or lower until analysis to ensure analyte stability.

Special Population and Drug Interaction Studies

Hepatic impairment significantly alters this compound pharmacokinetics, necessitating specific sampling strategies for this population. In a dedicated hepatic impairment study, a single 100 mg dose of this compound was administered to subjects with varying degrees of hepatic function, with pharmacokinetic sampling over 336 hours (14 days) to fully characterize the impact of impaired elimination. Results demonstrated that subjects with moderate hepatic impairment (Child-Pugh B) showed an approximately 2-fold increase in systemic exposure (AUC~0-∞~), while those with severe hepatic impairment (Child-Pugh C) showed an approximately 3-fold increase compared to subjects with normal hepatic function. No meaningful change was observed in mild hepatic impairment (Child-Pugh A) [5].

Drug-drug interaction studies require specialized sampling protocols to characterize mutual interactions between this compound and concomitant medications. In a Phase Ib study combining this compound with palbociclib and fulvestrant, a run-in design was implemented where patients received this compound 300 mg alone for 5-7 days before initiating combination therapy. This design allowed for within-patient comparison of this compound exposure with and without the interacting drug [3] [4]. Pharmacokinetic sampling during the run-in period and after combination initiation demonstrated that palbociclib increased this compound exposure by 68% (AUC~0-24,ss~) and 49% (C~max,ss~), confirming the clinically significant drug-drug interaction between these agents [3].

Table: Pharmacokinetic Sampling Timepoints Across Study Types

Study Type Pre-dose Post-dose Sampling Times Key Parameters
Single-dose PK X 0.167, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, 96, 120, 168, 216, 336h AUC~0-∞~, C~max~, T~max~, t~1/2~
Multiple-dose PK Cycle 1 Days 1, 2, 8, 15; Cycle 2+ Day 1 0.5, 1, 2, 3, 4, 6h on designated days AUC~0-24,ss~, C~max,ss~, C~trough~
Hepatic Impairment X 0.167, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, 96, 120, 168, 216, 336h AUC~0-∞~, C~max~, CL/F
Drug-Drug Interaction Run-in and combination phases 0.5, 1, 2, 3, 4, 6h in both phases AUC~0-24,ss~ ratio, C~max,ss~ ratio

Pharmacokinetic Data Analysis and Parameters

Key Pharmacokinetic Parameters

Noncompartmental analysis serves as the primary method for calculating pharmacokinetic parameters of this compound and its M1 metabolite across clinical studies. The most critical parameters for characterizing this compound exposure include:

  • Area under the concentration-time curve (AUC): Both AUC from time zero to last measurable concentration (AUC~0-last~) and AUC from time zero to infinity (AUC~0-∞~) are reported, with AUC over the dosing interval at steady state (AUC~0-24,ss~) being particularly important for multiple-dose regimens.
  • Maximum observed plasma concentration (C~max~): The peak concentration observed following drug administration, with C~max,ss~ representing the maximum concentration at steady state.
  • Time to maximum concentration (T~max~): The time at which C~max~ occurs, typically between 0.5-3 hours for this compound.
  • Terminal elimination half-life (t~1/2~): Approximately 45 hours based on multiple clinical studies, supporting once-daily dosing.
  • Apparent clearance (CL/F): An important parameter for understanding elimination characteristics.
  • Accumulation ratio: Calculated as the ratio of steady-state to single-dose exposure, expected to be approximately 2-3 fold based on the half-life and dosing interval [1] [2].

Population pharmacokinetic approaches have also been employed to identify covariates that influence this compound exposure, with analyses demonstrating that Asian ethnicity is associated with approximately 30-40% higher exposure compared to non-Asian populations, potentially warranting closer safety monitoring but not necessarily dose modification [1] [6].

Pharmacokinetic Data Across Populations

Table: Summary of this compound Pharmacokinetic Parameters in Different Populations

Population/Regimen Dose AUC~0-24,ss~ (h·μg/mL) C~max,ss~ (μg/mL) T~max,ss~ (h) t~1/2~ (h)
Single Agent (Non-Asian) 400 mg QD 25.6 ± 8.9 1.8 ± 0.6 1.0-3.0 45.0 ± 9.8
Chinese Patients 400 mg QD 33.2 ± 10.5 2.3 ± 0.7 1.5-3.0 44.2 ± 8.3
+ Palbociclib 300 mg QD 43.1 ± 12.3 2.7 ± 0.8 1.0-2.5 -
Hepatic Impairment (Moderate) 100 mg single AUC~0-∞~: 2.1x normal C~max~: 1.7x normal Similar Prolonged
Hepatic Impairment (Severe) 100 mg single AUC~0-∞~: 3.2x normal C~max~: 2.3x normal Similar Prolonged

Special Considerations and Dosing Recommendations

Hepatic Impairment and Dose Adjustment

Hepatic function significantly influences this compound exposure due to the drug's primary elimination through hepatic metabolism. Based on a dedicated pharmacokinetic study in subjects with hepatic impairment, no dose adjustment is recommended for patients with mild hepatic impairment (Child-Pugh A). However, a dose reduction is recommended for patients with moderate (Child-Pugh B) or severe (Child-Pugh C) hepatic impairment [5]. The study demonstrated that systemic exposure to the M1 metabolite was decreased in hepatically impaired subjects, consistent with reduced metabolic capacity in this population.

Approximately 2% of the intended patient population is expected to require modified dosing due to moderate or severe hepatic impairment based on real-world data analysis [5]. For these patients, alternative dosing strategies or additional monitoring should be implemented to ensure safe administration while maintaining efficacy. The following diagram illustrates the clinical study design approaches for special population assessments:

G StudyDesign StudyDesign Hepatic Hepatic StudyDesign->Hepatic Single Dose 100 mg DDI DDI StudyDesign->DDI Run-in Design Population Population StudyDesign->Population Ethnic Groups Compared RunIn RunIn DDI->RunIn This compound alone 5-7 days Combination Combination RunIn->Combination Add palbociclib fulvestrant

Drug Interaction Management

This compound is a sensitive CYP3A4 substrate and is also characterized as a mild to moderate CYP3A inhibitor in vitro, creating potential for complex drug-drug interactions. Concomitant administration with strong CYP3A4 inhibitors (e.g., itraconazole) increases this compound exposure approximately 5-fold and is contraindicated. Conversely, coadministration with strong CYP3A4 inducers may significantly decrease this compound exposure and should be avoided [5]. In clinical practice, concomitant use of moderate CYP3A4 inhibitors may require dose modification or additional monitoring.

When this compound is combined with other agents that are CYP3A substrates or inhibitors, appropriate dose modifications should be implemented. In the Phase Ib combination study with palbociclib (a weak time-dependent CYP3A inhibitor and CYP3A substrate), the this compound dose was reduced to 300 mg once daily (from the standard 400 mg dose) to compensate for the increased exposure resulting from the drug interaction [3] [4]. This strategy successfully maintained this compound exposures within the therapeutic range while enabling effective combination therapy. Based on these findings, the combination of this compound 300 mg with palbociclib and fulvestrant demonstrated a manageable safety profile generally consistent with the known risks of each individual drug [3].

Conclusion

The comprehensive pharmacokinetic characterization of this compound across multiple clinical trials has established robust analytical methods and sampling strategies that support its clinical development and therapeutic use. The validated LC-MS/MS methodology provides accurate quantification of both this compound and its major metabolite M1, enabling precise characterization of the drug's pharmacokinetic profile. Standardized sampling protocols have been optimized to capture critical pharmacokinetic parameters while maintaining feasibility in clinical trial implementation.

Important considerations for this compound dosing include hepatic function, concomitant medications, and ethnic background, all of which can significantly impact drug exposure. The established protocols for special population studies and drug interaction assessments provide templates for future clinical investigations of this compound in combination regimens or special populations. As the clinical development of this compound continues, these application notes and protocols will serve as valuable resources for researchers and clinicians aiming to optimize the use of this targeted therapeutic agent in appropriate patient populations.

References

managing Ipatasertib diarrhea and gastrointestinal toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Ipatasertib GI Toxicity: FAQ for Researchers

  • What is the incidence and severity of diarrhea with this compound? Diarrhea is the most common adverse event and can occur in a majority of patients. The table below summarizes its incidence and severity across different this compound combination regimens in recent clinical trials [1] [2].
Trial / Regimen Patient Population Any Grade Diarrhea Incidence Grade ≥3 Diarrhea Incidence
PATHFINDER (Phase IIa): this compound + Capecitabine [1] Advanced TNBC (pretreated) 59.1% 0.0%
PATHFINDER (Phase IIa): this compound + Eribulin [1] Advanced TNBC (pretreated) 52.0% 4.0%
FINER (Phase III): this compound + Fulvestrant [2] ER+/HER2- mBC (post-CDK4/6i) 87.1% 16.1%
Phase I/Ib: this compound + Carboplatin/Paclitaxel [3] Metastatic TNBC 44% (G3) 44% (G3)
  • When does this compound-associated diarrhea typically occur? Onset is often rapid. Data indicates that diarrhea "usually happened in the first cycle" of treatment [4]. Another study implemented mandatory prophylactic loperamide "during at least the first initial cycle," underscoring the need for preemptive management early in therapy [1].

  • How is this compound-induced diarrhea managed clinically? The cornerstone of management is proactive intervention and dose modification [1] [4] [5].

    • Prophylaxis: The PATHFINDER trial mandated prophylactic loperamide for all patients during at least the first cycle to prevent and control symptoms [1].
    • Treatment: For breakthrough diarrhea, standard protocols use loperamide (e.g., 4 mg initially, then 2 mg every 4 hours or after every unformed stool) [6].
    • Dose Modification: Clinical trials consistently employ dose interruption and subsequent dose reduction of this compound to manage toxicities. In one study, the dose was reduced from 400 mg to 300 mg to improve tolerability [1] [3].
  • Are there other common GI toxicities beyond diarrhea? Yes, while diarrhea is predominant, other GI adverse events occur. In the PATHFINDER trial, combinations also caused nausea (36.4%) and stomatitis (44.0%) [1]. The FINER trial reported nausea (58.9%) alongside diarrhea [2].

  • Which this compound combinations show unacceptable GI toxicity? Toxicity is regimen-dependent. The PATHFINDER trial discontinued its Arm C (this compound + Carboplatin/Gemcitabine) during the safety run-in phase due to excessive toxicity, which included high rates of thrombocytopenia and neutropenia. This suggests this particular combination may not be feasible without significant protocol adjustments [1].

Proposed Experimental Protocol for Preclinical Investigation

To systematically evaluate and screen for GI toxicity in development, you can adapt the following workflow based on established clinical trial designs.

Start Start: Establish Animal Model A Phase 1: Prophylactic Regimen • Arm A: Vehicle Control • Arm B: Loperamide Prophylaxis Start->A B Phase 2: Therapeutic Regimen • Administer this compound • Monitor Stool Consistency/Frequency A->B C Clinical Endpoint: Diarrhea Onset B->C D Intervention & Analysis • Dose Interruption/Reduction • Histopathology (GI tract) • Biomarker Analysis (e.g., inflammatory cytokines) C->D

Diagram Description: This workflow outlines a preclinical study to evaluate this compound-induced diarrhea and the efficacy of prophylactic management.

Detailed Methodology:

  • Experimental Arms:

    • Control Group: Receives vehicle control.
    • Prophylaxis Group: Receives loperamide (e.g., 2-4 mg/kg in rodent models) concurrently with this compound administration, mirroring clinical trial protocols [1].
    • Therapeutic Group: Receives loperamide only upon onset of diarrhea symptoms [6].
  • This compound Dosing:

    • Test multiple doses based on the animal model's equivalent of the human dose (e.g., 400 mg and a lower 300 mg dose to model clinical dose reduction) [1] [3].
    • Administer orally once daily for 21 days, followed by a 7-day break, to simulate a standard clinical cycle [1] [7].
  • Primary Endpoint Assessment:

    • Diarrhea Scoring: Monitor and score animals daily for stool consistency (e.g., on a scale of 0 [normal] to 3 [watery diarrhea]) and frequency.
    • Onset and Duration: Record the day of onset and the duration of symptoms, with an expected onset within the first treatment cycle [4].
  • Intervention & Tissue Analysis:

    • Dose Modification: Upon reaching a predefined toxicity score, implement a protocol of dose interruption or reduction for the affected group [1].
    • Mechanistic Studies: Collect intestinal tissue post-treatment for histopathological analysis to assess epithelial damage, crypt apoptosis, and inflammation. Analyze plasma and tissue for biomarkers like prostaglandin E2, which is implicated in other chemotherapy-induced diarrheas [6].

Mechanism of Toxicity and Underlying Biology

The following diagram illustrates the current understanding of the cellular pathways involved in this compound-induced diarrhea, synthesizing information from clinical observations and known mechanisms of similar agents.

PI3K PI3K/AKT Pathway Alterations (e.g., in tumor) IPAT This compound (AKT Inhibitor) PI3K->IPAT Targeted GI Gastrointestinal Mucosal Cells IPAT->GI Crypto Crypt Cell Apoptosis GI->Crypto Direct Toxicity? Imbalance Imbalance: Secretion vs. Absorption GI->Imbalance Altered Signaling Inflammation Inflammatory Response GI->Inflammation Mucosal Damage Crypto->Imbalance Diarrhea Diarrhea Imbalance->Diarrhea Inflammation->Diarrhea

Diagram Description: This diagram hypothesizes the potential mechanisms by which this compound leads to diarrhea, highlighting both direct toxicity on GI mucosa and pathway-specific effects.

Key Mechanistic Insights:

  • Pathway Inhibition in GI Tissue: While this compound targets the PI3K/AKT pathway in cancer cells, this pathway is also crucial for normal cell survival, proliferation, and metabolism in gastrointestinal mucosa. AKT inhibition may directly induce apoptosis in intestinal crypt cells, similar to the mechanism described for fluorouracil [6].
  • Inflammatory Component: Mucosal damage can trigger a local inflammatory response, releasing prostaglandins and cytokines that further stimulate fluid and electrolyte secretion into the intestinal lumen, exacerbating diarrhea [6].
  • Off-Target Effects: The high incidence suggests the effect may be on-target for the AKT pathway in healthy GI tissue. Research is needed to determine if this is a class effect of AKT inhibitors or specific to this compound's profile [4] [5].

References

Ipatasertib dose reduction guidelines for adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Dose Reduction Guidelines for Adverse Events

The following table summarizes the dose reduction scheme used in the PATHFINDER phase IIa trial for managing treatment-related adverse events [1].

Dose Level Ipatasertib Dose Protocol Guidelines and Triggers
Starting Dose 400 mg once daily Administered on Days 1–14 of a 21-day cycle in combination with chemotherapy.
First Reduction 300 mg once daily Implemented after specific significant toxicities were observed during the safety run-in phase of the trial.
Second Reduction 200 mg once daily Considered if significant toxicities persisted after the first dose reduction.
Action Treatment Interruption Arm discontinuation was considered if toxicities were not manageable at the 200 mg dose level.

Frequently Asked Questions (FAQs)

What is the recommended starting dose for this compound in combination therapy?

The recommended starting dose in clinical trials is typically 400 mg orally, once daily [1] [2]. However, due to known drug-drug interactions, a lower starting dose of 300 mg is used when this compound is combined with palbociclib, a weak CYP3A inhibitor [3] [4]. This preemptive adjustment helps mitigate increased this compound exposure.

What are the common adverse events leading to dose modification?

The safety profile is generally manageable, with the most common adverse events being gastrointestinal, such as diarrhea, nausea, and stomatitis [5] [1]. Hematological toxicities like neutropenia, thrombocytopenia, and anemia are also common, particularly when this compound is combined with certain chemotherapies like carboplatin and gemcitabine, which may necessitate closer monitoring or regimen adjustment [1].

How do drug interactions influence this compound dosing?

This compound is a sensitive CYP3A4 substrate [3] [4]. Concomitant use with strong CYP3A4 inhibitors or inducers is prohibited in clinical protocols. When co-administered with palbociclib (a weak CYP3A4 inhibitor), this compound exposure (AUC0-24,ss and Cmax,ss) increases significantly, which is the rationale for using a lower 300 mg dose in that combination [3] [4].

Mechanism of Action and Experimental Context

For researchers investigating this compound's effects in the lab, understanding its mechanism and downstream pathways is crucial. The following diagram illustrates how this compound inhibits the AKT pathway to ultimately induce apoptosis.

G This compound This compound AKT AKT This compound->AKT Inhibits FoxO3a FoxO3a AKT->FoxO3a  Inhibits Phosphorylation NF_kB NF_kB AKT->NF_kB  Regulates Activation PUMA PUMA FoxO3a->PUMA Transactivates NF_kB->PUMA Transactivates Apoptosis Apoptosis PUMA->Apoptosis Induces

This mechanism is supported by experimental data. In colon cancer cell lines (e.g., HCT116), treatment with this compound at a concentration of 10 μmol/L led to decreased phosphorylation of AKT, activation of FoxO3a and NF-κB, and subsequent transcriptional upregulation of the pro-apoptotic protein PUMA, triggering apoptosis [6]. This p53-independent pathway highlights a key mechanism through which this compound exerts its anti-tumor effects.

Key Considerations for Protocol Design

  • Combination-Specific Dosing: The maximum tolerated dose can vary significantly based on the combination therapy. For example, the PATHFINDER trial found that the combination of this compound with carboplatin and gemcitabine was not tolerable, leading to that treatment arm's discontinuation, whereas combinations with capecitabine or eribulin were manageable [1].
  • Prophylactic Support: The use of prophylactic loperamide is recommended in clinical protocols to manage diarrhea, a very common adverse event, especially during the initial treatment cycles [1].

References

Ipatasertib drug interactions with CYP3A4 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Ipatasertib & CYP3A4 Inhibitors: Interaction Data

The table below summarizes the quantitative effects of various CYP3A4 inhibitors on this compound exposure. A >2-fold increase in AUC is considered clinically significant [1].

CYP3A4 Inhibitor Inhibitor Strength This compound Dose Change in this compound AUC Change in this compound Cmax Key Findings / Context
Itraconazole [1] [2] Strong 100 mg single dose ↑5.45-fold (AUC0-∞) ↑2.26-fold Half-life increased by 53%; exposure to metabolite M1 reduced by ~90% [2].
Palbociclib [3] [4] Weak 300 mg once daily (at steady state) ↑68% (AUC0-24,ss) ↑49% Interaction observed in a Phase Ib combination therapy study in breast cancer patients [3].
Erythromycin / Diltiazem [1] Moderate 400 mg once daily (predicted) ↑2 to 2.5-fold (predicted) - Predictions from a verified PBPK model [1].
Fluvoxamine [1] Weak 400 mg once daily (predicted) No change (predicted) - Predictions from a verified PBPK model [1].

This compound & CYP3A4 Inducers: Interaction Data

Concomitant use of this compound with CYP3A4 inducers can lead to a substantial loss of efficacy and is not recommended.

CYP3A4 Inducer Inducer Strength This compound Dose Change in this compound AUC Key Findings / Context
Rifampicin [1] Strong 400 mg once daily (predicted) ↓86% (predicted) Predictions from a verified PBPK model [1].
Efavirenz [1] Moderate 400 mg once daily (predicted) ↓74% (predicted) Predictions from a verified PBPK model [1].
Enzalutamide [5] Strong Not specified ↓~50% (observed) Cited as a reason to investigate the milder inducer Darolutamide [5].
Darolutamide [5] Mild 400 mg once daily (at steady state) ↓8% (AUC0-24,ss) The mild reduction was deemed not clinically meaningful [5].

This compound Metabolism and CYP3A4 Interaction Pathway

The following diagram illustrates the core metabolic and interaction pathways of this compound, which underlie the data in the tables above.

fp Ipa This compound (GDC-0068) CYP3A4/P-gp Substrate M1 Metabolite M1 (G-037720) 3-5x Less Active Ipa->M1 Primary Metabolism CYP3A4 CYP3A4 Enzyme CYP3A4->Ipa  Metabolizes Inhibitors CYP3A4 Inhibitors Inhibitors->CYP3A4  Inhibits Inducers CYP3A4 Inducers Inducers->CYP3A4  Induces

Key Experimental Protocols for DDI Assessment

The quantitative data previously presented is derived from specific clinical and modeling studies. Here are the methodologies for two key approaches:

  • Clinical DDI Study Design (Itraconazole): A dedicated Phase I DDI study was conducted in healthy subjects to evaluate the effect of a strong CYP3A4 inhibitor [2]. Participants received a single 100 mg oral dose of this compound alone. Following a washout period, they received 200 mg of itraconazole oral solution once daily for 4 days, with a single 100 mg dose of this compound co-administered on the last day. Intensive pharmacokinetic (PK) blood sampling was performed after each this compound dose to calculate AUC, C~max~, t~max~, and half-life. The comparison of these PK parameters with and without itraconazole determined the magnitude of the DDI [2].

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: A PBPK model for this compound was developed using Simcyp software to predict untested DDIs [1]. The model incorporated this compound's in vitro and clinical data, including its properties as a CYP3A4 substrate and time-dependent inhibitor. The model was optimized and verified against clinical PK data from a dose-escalation study and the observed DDI with itraconazole. Once verified, the model simulated this compound exposure at the 400 mg dose when co-administered with other CYP3A4 inhibitors and inducers, providing predicted DDI magnitudes for clinical guidance [1].

Key Considerations for Researchers

  • This compound as a Perpetrator: this compound is not only a victim of DDIs but can also act as a weak to moderate time-dependent inhibitor of CYP3A4 [3] [1]. In one study, it increased the exposure of the sensitive CYP3A4 substrate midazolam by 2.22-fold [1]. This should be considered when co-administering this compound with other CYP3A4 substrates.
  • Dose Adjustments in Clinical Trials: The known DDI potential has directly influenced clinical trial design. In a Phase Ib study combining this compound with palbociclib (a weak CYP3A4 inhibitor), a lowered this compound dose of 300 mg was proactively used instead of the intended 400 mg dose to mitigate the anticipated increase in exposure, resulting in a manageable safety profile [3] [4].
  • Endogenous Biomarkers: A study evaluated this compound's potential to inhibit the transporters OATP1B1/1B3 using endogenous biomarkers Coproporphyrin I and III (CPI/CPIII). Results showed no in vivo inhibition, simplifying future DDI study interpretation [2].

References

Ipatasertib combination therapy toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Overview by Combination Regimen

The table below summarizes the key toxicities associated with different ipatasertib combination therapies, as reported in clinical trials.

Combination Therapy Common Adverse Events (All Grade) Common Grade 3/4 Adverse Events Recommended Management Strategies Clinical Context / Population Source (Trial)
This compound + Abiraterone + Prednisone [1] Diarrhea, Rash, Hyperglycemia, Transaminase Elevation Diarrhea, Hyperglycemia, Rash, Transaminase Elevation Proactive monitoring; early intervention; dose modification Phase 3; 1st line mCRPC IPATential150
This compound + Darolutamide [2] Generally well-tolerated; few AEs reported Very few AEs reported Not specified in results Phase 1b; mCRPC -
This compound + Paclitaxel [3] Diarrhea Diarrhea (23%), Neutropenia (10%), Decreased Neutrophil Count (8%) Not specified in results Phase 2; 1st line mTNBC LOTUS
This compound + Capecitabine [4] Diarrhea (59.1%), Fatigue (36.4%), Nausea (36.4%) None reported for common AEs Mandatory prophylactic loperamide Phase 2a; Pre-treated aTNBC PATHFINDER
This compound + Eribulin [4] Diarrhea (52.0%), Stomatitis (44.0%), Neutropenia (52.0%) Neutropenia (32.0%), Stomatitis (8.0%), Diarrhea (4.0%) Mandatory prophylactic loperamide Phase 2a; Pre-treated aTNBC PATHFINDER
This compound + Carboplatin/Gemcitabine [4] Thrombocytopenia, Anemia, Neutropenia Thrombocytopenia (85.7%), Anemia (57.1%), Neutropenia (71.4%) Arm discontinued due to toxicity Phase 2a; Pre-treated aTNBC PATHFINDER

Detailed Management Protocols & FAQs

Proactive Management Strategies

Clinical evidence supports that proactive management can significantly impact the tolerability of this compound regimens [1].

  • Prophylaxis: The mandatory use of prophylactic loperamide during at least the first cycle of treatment has been successfully implemented to manage diarrhea in trials [4].
  • Dose Modification: Protocol-specified guidelines allow for dose interruptions and reductions to manage toxicities. For this compound, the dose can be reduced in 100 mg decrements, from 400 mg down to a minimum of 200 mg daily [2] [4]. For combinations with drugs like darolutamide, dose reduction from 600 mg to 300 mg BID is recommended until symptoms improve [2].
  • Monitoring: Key AEs like diarrhea, rash, and hyperglycemia typically appear rapidly after treatment initiation. One study reported a median onset of 8 to 43 days for these AEs in the this compound arm, compared to 56-104 days in the control arm, highlighting the need for vigilant monitoring during the first weeks of therapy [1].
Frequently Asked Questions (FAQs)

Q1: What are the most critical laboratory parameters to monitor during treatment with this compound combinations? Regular monitoring is essential for complete blood counts (especially neutrophils and platelets) and liver function tests (transaminases). Combinations with chemotherapy like eribulin or carboplatin/gemcitabine carry a high risk of hematological toxicity [4]. Additionally, blood glucose levels should be monitored closely, as hyperglycemia is a known on-target effect of AKT inhibition [1] [3].

Q2: How should I manage patients who experience severe diarrhea despite prophylactic loperamide? For patients experiencing severe diarrhea:

  • Assess severity and hydration status.
  • Implement this compound dose interruption until symptoms improve to Grade ≤1.
  • Consider dose reduction by one level (e.g., from 400 mg to 300 mg) upon re-initiation to prevent recurrence [2] [4].
  • Provide supportive care, including fluid and electrolyte replacement. In clinical studies, diarrhea events typically resolved with these measures, with a median resolution time of around 15 days [1].

Q3: Are there any specific drug-drug interactions that can alter this compound's toxicity profile? Yes, this compound is a CYP3A4 substrate [2].

  • Strong CYP3A4 inducers like enzalutamide can decrease this compound exposure by approximately 50%, which may potentially reduce efficacy [2] [5].
  • Strong CYP3A4 inhibitors like itraconazole can increase this compound exposure by over 5-fold, which would significantly increase the risk and severity of toxicities [2].
  • Concomitant use of such medications should be avoided. If avoidance is impossible, closely monitor the patient for both increased toxicity and potential loss of efficacy.

Q4: Which combination regimens have been found to be intolerable in clinical trials? The combination of This compound with carboplatin and gemcitabine was discontinued during the safety run-in phase of the PATHFINDER trial due to unacceptable toxicity. A high incidence of severe (Grade ≥3) hematological toxicities, including thrombocytopenia (85.7%), anemia (57.1%), and neutropenia (71.4%), was observed [4].

This compound Metabolism and Key Drug Interactions

The following diagram maps the primary metabolic pathways of this compound and the mechanisms of its key drug interactions, which are crucial for understanding toxicity risks.

architecture This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolism P_gp P-glycoprotein (P-gp) This compound->P_gp Transport Metabolite_M1 Metabolite M1 (Less Active) CYP3A4->Metabolite_M1 Strong_Inhibitor e.g., Itraconazole (Strong CYP3A4/P-gp Inhibitor) Strong_Inhibitor->this compound Significantly Increases This compound Exposure Strong_Inducer e.g., Enzalutamide (Strong CYP3A4 Inducer) Strong_Inducer->this compound Significantly Reduces This compound Exposure Mild_Inducer e.g., Darolutamide (Mild CYP3A4 Inducer) Mild_Inducer->this compound Mildly Reduces This compound Exposure

This technical support document is based on the most recent clinical trial data available. The management strategies should be adapted to specific clinical protocols and individual patient needs.

References

Hematological Toxicity Profile of Ipatasertib Combinations

Author: Smolecule Technical Support Team. Date: February 2026

Combination Regimen Recommended Ipatasertib Dose Key Hematological Toxicities (Grade ≥3) Management Insights & Recommendations

| This compound + Eribulin [1] | 400 mg daily, Days 1-14, 21-day cycles | Neutropenia: 32.0% Other: Stomatitis (8.0% G3) | Requires close monitoring; consider G-CSF support [2] [3]. | | This compound + Capecitabine [1] | 400 mg daily, Days 1-14, 21-day cycles | Neutropenia: 0.0% reported Other: Low grade diarrhea (59.1%, 0.0% G≥3) | Hematological toxicity appears less pronounced with this combination. | | This compound + Carboplatin & Gemcitabine [1] | Discontinued | Thrombocytopenia: 85.7% Anemia: 57.1% Neutropenia: 71.4% | Not tolerable; regimen discontinued in trial due to excessive hematological toxicity. | | This compound + Carboplatin/Paclitaxel [4] | 300 mg daily, continuous dosing | Neutropenia: 29% | Continuous dosing found to be safe and well-tolerated at this lower dose. |

Mechanisms and Experimental Monitoring

Understanding the biological pathway and implementing rigorous monitoring are crucial for managing toxicity in both clinical and research settings.

Pathway Involvement

This compound is a potent pan-AKT inhibitor that targets the PI3K/AKT/mTOR signaling pathway. This pathway is frequently altered in many cancers, including triple-negative breast cancer (TNBC), and is crucial for cell survival, proliferation, and metabolism [1] [5]. The diagram below illustrates how this compound acts within this pathway and its potential link to hematological toxicity.

G Growth_Factor Growth Factor Signal PI3K PI3K (Phosphoinositide 3-Kinase) Growth_Factor->PI3K PIP3 PIP3 PI3K->PIP3 Activates PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Bone_Marrow Hematopoietic Stem Cells in Bone Marrow AKT->Bone_Marrow Potential Role in Hematopoiesis This compound This compound (AKT Inhibitor) This compound->AKT Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Neutropenia Potential Neutropenia Bone_Marrow->Neutropenia Suppressed Function

Essential Monitoring Protocols

For researchers and clinicians, implementing a structured monitoring protocol is essential [2] [3]:

  • Complete Blood Count (CBC) Monitoring: Schedule frequent CBCs with differential, especially around days 5-7 post-infusion or after the first week of each treatment cycle, as this is the typical nadir for neutrophil counts.
  • Risk Stratification: Assess patient-specific risk factors before treatment initiation. Key factors that increase the risk of febrile neutropenia (FN) include [2]:
    • Age ≥ 65 years
    • Advanced disease or presence of metastases
    • Poor nutritional status or low body weight
    • Prior episodes of FN or chemotherapy
    • Baseline anemia, neutropenia, or low serum albumin
  • Prophylactic G-CSF: For patients identified as high-risk, primary prophylaxis with long-acting Granulocyte-Colony Stimulating Factor (G-CSF) is recommended to prevent severe neutropenia and subsequent infections [3].

Frequently Asked Questions (FAQs)

Q1: Is the combination of this compound with platinum-based therapies like carboplatin feasible? A: The evidence suggests caution. The PATHFINDER trial combining this compound with carboplatin and gemcitabine was discontinued during the safety run-in phase due to excessive hematological toxicity, including a 71.4% incidence of grade ≥3 neutropenia and 85.7% thrombocytopenia [1]. However, another study found that this compound at 300 mg with carboplatin and paclitaxel was safe and well-tolerated [4]. This indicates that the safety profile is highly dependent on the specific chemotherapy backbone and the this compound dose.

Q2: What is the recommended management for a patient experiencing Grade 3 neutropenia on this compound + Eribulin? A: For Grade 3 neutropenia, the guidelines for Chemotherapy-Induced Neutropenia (CIN) generally apply [2] [3]:

  • Delay the next cycle of chemotherapy and this compound until the Absolute Neutrophil Count (ANC) recovers to a safe level (e.g., ≥ 1500 cells/mm³).
  • Administer G-CSF (short-acting or long-acting) as secondary prophylaxis for all subsequent cycles to maintain dose intensity and prevent recurrence.
  • Consider dose reduction of the myelosuppressive agents (in this case, typically Eribulin) as per protocol guidelines if neutropenia persists despite G-CSF support.

Q3: Are there any biomarkers to predict the risk of this compound-related hematological toxicity? A: Currently, there are no This compound-specific biomarkers validated for predicting hematological toxicity. Management relies on general patient-related risk factors for CIN [2]. Research into genetic biomarkers for CIN (e.g., variants in the HMMR, SLCO1B1, or DPYD genes) is ongoing, but these are not yet standard in clinical practice [2].

The management of this compound-related hematological toxicity is a balance between achieving antitumor efficacy and mitigating risk. The key is a proactive, risk-adapted approach that includes vigilant monitoring and the strategic use of G-CSF support [3].

References

Rational Combination Strategies for Ipatasertib

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines the most supported combination strategies for Ipatasertib from recent studies.

Combination Partner Target Proposed Mechanism & Context Key Evidence
Abiraterone [1] [2] Androgen Synthesis Targets persistent AR signaling in mCRPC; strongest efficacy signal in tumors with PTEN loss or PI3K/AKT/PTEN pathway alterations [1] [2]. Phase III trial (IPATential150): Improved outcomes in biomarker subgroup [1] [2].
MCL1 Inhibition (direct or via CDK9) [3] [4] Apoptosis / MCL1 Co-inhibition tackles redundant survival pathways; synergistic in PTEN-loss/PI3K-activated models; effective against AKTi-acquired resistance [3]. Preclinical studies (mCRPC): Showed tumor growth inhibition and cancer cell death [3] [4].
MEK/ERK Inhibition (e.g., Selumetinib) [5] MAPK Pathway Dual vertical pathway blockade (PI3K/AKT + RAS/MEK/ERK) to overcome resistance; shows additive/synergistic cytotoxicity [5]. In vitro screening (multi-cancer spheroids): Active in ~50% of cell lines tested [5].

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments cited in the research, which you can adapt for your own work.

3D mct-Spheroid Co-culture & Viability Assay [5]

This protocol is used for high-throughput screening of drug combinations in a more physiologically relevant model.

  • Model Setup:
    • Cell Composition: Create spheroids using a mixture of 60% tumor cells (patient-derived or established cell lines), 25% endothelial cells, and 15% mesenchymal stem cells.
    • Culture: Plate the cell mixture in appropriate ultra-low attachment plates and allow spheroids to form and stabilize for 3 days.
  • Drug Treatment:
    • Prepare stock solutions of this compound and combination agents in DMSO.
    • Treat spheroids with compounds at concentrations up to the reported clinical maximum plasma concentration (Cmax) or a default of 10 µM. Test a range of concentrations in half-log increments.
    • Maintain the final DMSO concentration at or below 0.25% (v/v).
  • Viability Readout:
    • After 7 days of continuous drug exposure, measure cell viability using the CellTiter-Glo 3D assay according to the manufacturer's instructions.
    • Analyze data to determine synergistic, additive, or antagonistic effects.
In Vivo Efficacy Study in Patient-Derived Xenografts (PDXs) [3] [6]

This protocol is for evaluating the anti-tumor activity of combinations in vivo.

  • Model Generation:
    • Subcutaneously implant patient-derived cancer cells or tumor fragments into immunocompromised mice.
  • Treatment Initiation:
    • Randomize mice into treatment groups when tumors reach a volume of 100–350 mm³.
    • Administer drugs. A typical regimen for this compound is 100 mg/kg orally, once daily, 5 days per week. For combination studies, include groups for each single agent, the combination, and a vehicle control.
  • Monitoring & Endpoints:
    • Measure tumor volumes and animal body weight regularly (e.g., 2-3 times per week).
    • Continue treatment for a predetermined period (e.g., 2-4 weeks) or until tumor volume in the control group reaches a pre-specified limit.
    • Primary endpoint: Tumor growth inhibition. Assess apoptosis in excised tumors via immunohistochemistry for markers like cleaved caspase-3.

Biomarker Analysis for Patient Stratification

Successful combination sequencing relies on pre-treatment biomarker identification.

  • PTEN Loss / PI3K Pathway Activation: This is the strongest predictive biomarker for this compound combinations. Assess PTEN status by immunohistochemistry (IHC) or genomic PTEN loss by next-generation sequencing (NGS). Tumors with alterations in the PIK3CA/AKT1/PTEN pathway are most likely to respond [1] [2].
  • MCL1 Copy Number Gain: In mCRPC, MCL1 gain/amplification (occurring in 14-34% of cases) is a prognostic biomarker associated with worse outcomes and predicts sensitivity to MCL1 inhibition, both as monotherapy and in combination with AKT inhibitors [3].

Signaling Pathways for Combination Therapy

The diagrams below illustrate the core mechanistic rationale behind the key combination strategies.

Frequently Asked Questions (FAQs)

Q1: The phase III IPATential150 trial did not meet its overall survival endpoint. Why is the this compound + Abiraterone combination still considered a viable strategy? The benefit was confined to a biomarker-defined subgroup. Exploratory NGS analyses revealed that patients with genomic PTEN loss or alterations in the PIK3CA/AKT1/PTEN pathway showed a significantly improved outcome with the combination (HR 0.70-0.76) [1] [2]. This underscores the necessity of patient selection based on molecular markers.

Q2: What is the advantage of combining this compound with an MCL1 inhibitor over other anti-apoptotic proteins? Functional redundancy between MCL1 and BCL-XL allows cancer cells to evade apoptosis. In PTEN-loss/PI3K-activated models, AKT inhibition primarily displaces BAD from BCL-XL, while MCL1 inhibition displaces BIM from MCL1. Co-inhibition simultaneously targets both pro-survival hubs, leading to synergistic cancer cell death and demonstrating activity even in models with acquired AKT inhibitor resistance [3].

Q3: Are there any specific safety concerns when combining this compound with other agents? Yes, combination therapy often amplifies toxicity. For example, a clinical study combining this compound with carboplatin and gemcitabine was discontinued due to high rates of grade ≥3 thrombocytopenia, anemia, and neutropenia [7]. When designing in vivo studies or clinical protocols, a safety run-in phase with dose escalation is mandatory to establish a feasible and tolerable combination dose.

References

Pharmacokinetic & Drug-Drug Interaction Profile of Ipatasertib

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key pharmacokinetic parameters and the impact of co-administered drugs on ipatasertib exposure, which are critical for informing TDM strategies.

Parameter / Scenario Findings / Impact on Exposure Clinical Context & Recommendations
Major Metabolic Pathway CYP3A4 substrate; major metabolite M1 (G-037720) is 3-5 fold less active [1] [2]. Co-administration with CYP3A4 inducers/inhibitors requires caution and potential dose adjustment [2].
DDI: Palbociclib This compound AUC0-24,ss ↑ 68%; Cmax,ss ↑ 49% [1]. Weak time-dependent CYP3A inhibitor (palbociclib) increases this compound exposure; a lower this compound dose (300 mg) was used in this combination [1].
DDI: Darolutamide This compound AUC0–24 h,ss ↓ ~8%; Cmax,ss ↓ ~21% [2]. Mild CYP3A4 inducer (darolutamide) causes mild reduction in this compound exposure, not considered clinically meaningful [2].
Hepatic Impairment AUC ↑ ~2-fold (moderate) and ↑ ~3-fold (severe) vs. normal function [3]. No dose adjustment for mild impairment; dose reduction recommended for moderate or severe impairment [3].
Bioanalytical Method Validated LC-MS/MS for plasma [1] [4] [2]. Linear range: 0.3–1500 ng/mL (in dog plasma, for reference) [4]. LLOQ: 0.463 ng/mL (human plasma) [3].

This compound Metabolism and DDI Mechanisms

Understanding the metabolic pathways and mechanisms of drug interactions is crucial for anticipating exposure changes. The diagram below illustrates the primary route of this compound metabolism and how other drugs affect its concentration.

G Ipat This compound (GDC-0068) CYP3A4 Enzyme: CYP3A4 Ipat->CYP3A4 Metabolism by M1 M1 Metabolite (G-037720) 3-5x less active CYP3A4->M1 Palbo Palbociclib (Weak CYP3A Inhibitor) Palbo->CYP3A4 Inhibits Itra Itraconazole (Strong CYP3A4/P-gp Inhibitor) Itra->CYP3A4 Inhibits Darol Darolutamide (Mild CYP3A4 Inducer) Darol->CYP3A4 Induces

Key Considerations for TDM Protocol Development

Based on the available data, here are the critical factors your team should incorporate into a TDM strategy:

  • Monitor Both Parent Drug and Metabolite: The major metabolite M1 has reduced activity, but its concentration can be influenced by drug interactions [1] [2].
  • Account for Hepatic Function: Moderate to severe hepatic impairment significantly increases this compound exposure. Incorporate liver function assessment into TDM protocols [3].
  • Vigilance in Combination Therapy: Pharmacokinetic interactions are expected with common co-administered drugs. The 300 mg dose of this compound used with palbociclib demonstrates the need for dose adjustment in combinations [1].

Current Knowledge Gaps and Research Directions

The search results reveal a lack of specific TDM guidelines for this compound. Key areas for further research include:

  • Defining Therapeutic Windows: Clinical trials have used doses of 300 mg and 400 mg, but specific target concentration ranges for efficacy and avoidance of toxicity are not yet established [1] [2].
  • Standardizing Assays: While LC-MS/MS is the standard method, detailed, transferable laboratory protocols for quantifying this compound and M1 in human plasma are not publicly available in the searched literature [4] [3].
  • Liquid Biopsy Applications: Although liquid biopsy is advancing in oncology for therapy selection, its specific application for monitoring this compound levels or resistance is not discussed in the results [5].

References

Ipatasertib resistance mechanisms and overcoming strategies

Author: Smolecule Technical Support Team. Date: February 2026

Ipatasertib Resistance: Mechanisms & Overcoming Strategies

Q: What are the primary mechanisms by which cancer cells develop resistance to the AKT inhibitor this compound?

Resistance to AKT inhibitors is not uniform and depends on the inhibitor's class. The table below contrasts the distinct resistance mechanisms identified for allosteric inhibitors (like MK-2206) versus ATP-competitive inhibitors (like this compound) [1] [2].

Feature Allosteric AKT Inhibitor (e.g., MK-2206) ATP-competitive AKT Inhibitor (e.g., this compound)
Primary Resistance Mechanism Alterations within the AKT kinases themselves (e.g., AKT3 upregulation) [1] Rewiring of compensatory parallel signaling pathways (e.g., PIM kinase signaling) [1] [2]
Resistance Specificity Resistance is specific to the allosteric inhibitor class [1] Resistance is often cross-reactive with other AKT inhibitor classes [1]
Key Phenotype Irreversible resistance [1] Partially reversible upon drug withdrawal [1]
Overcoming Strategy Can be overcome by switching to an ATP-competitive inhibitor like this compound [1] Can be reversed by co-treatment with inhibitors of the compensatory pathway (e.g., PIM inhibitors) [1] [2]

For this compound specifically, resistance is primarily driven by the activation of alternative survival pathways that bypass the blocked AKT signaling. A key finding from a study using prostate cancer models is that while this compound still effectively suppresses phosphorylation of direct AKT substrates (like PRAS40 and GSK-3β), it fails to inhibit downstream signaling to mTORC1 targets (like S6 and 4EBP1). This indicates that the cancer cell has found an AKT-independent way to maintain mTORC1 activity and continue proliferating [1].

Experimental Strategies to Overcome Resistance

Q: What combination strategies can be tested in the lab to overcome or prevent this compound resistance?

Based on the identified mechanisms, the most promising approach is to target the compensatory pathways alongside AKT. The following diagram illustrates the core concept of this combination strategy.

G AKTi This compound AKT AKT Signaling AKTi->AKT Inhibits CompPath Compensatory Pathway (e.g., PIM Kinase) Survival Tumor Cell Survival CompPath->Survival Activates (upon resistance) AKT->Survival PIMi PIMi PIMi->CompPath Inhibits

The logical workflow for developing and validating a combination therapy can be broken down into a series of key experiments, as outlined below.

G Start Establish this compound-Resistant (G-R) Cell Line A Omics Analysis (RNA-seq, Exome-seq) Start->A B Identify Upregulated Compensatory Pathways A->B C Chemical Screen for Synergistic Inhibitors B->C D Validate Efficacy of Combination In Vitro/In Vivo C->D

Detailed Experimental Protocols:

  • Establishing this compound-Resistant (G-R) Cell Models:

    • Method: Use a cell line intrinsically sensitive to this compound (e.g., PTEN-deficient LNCaP prostate cancer cells). Culture the parental cells in gradually escalating doses of this compound over a prolonged period (e.g., up to 5 µM). Maintain the surviving cell pools as your resistant models [1].
    • Validation: Confirm resistance by comparing the IC50 of the resistant (G-R) pools to the parental (Par) cells using viability assays (e.g., CellTiter-Glo). Immunoblot analysis should show that this compound still suppresses pPRAS40 and pGSK-3β in G-R cells, but not downstream pS6, indicating successful bypass of AKT blockade [1].
  • Identifying Compensatory Pathways:

    • Transcriptomic Profiling: Perform RNA sequencing (RNA-seq) on parental vs. G-R cell lines, both untreated and treated with this compound. This unbiased approach can reveal which signaling pathways are differentially expressed upon acquisition of resistance [1].
    • Phospho-Proteomic Analysis: Use reverse-phase protein array (RPPA) or phospho-kinase arrays to identify key signaling nodes that remain phosphorylated in G-R cells despite AKT inhibition. This can pinpoint the specific proteins in the compensatory pathways that are active [1] [3].
  • Testing Combination Therapies:

    • Chemical Genetics Screen: Perform a high-throughput screen where G-R cells are treated with this compound in combination with a library of targeted inhibitors. The goal is to identify compounds that synergistically reduce cell viability [1].
    • Guided Combination Based on Literature: Based on existing studies, a prime candidate for combination is a PIM kinase inhibitor [1] [2]. Test this combination in viability and apoptosis assays (e.g., measuring cleaved PARP or Caspase-3/7 activity) to confirm that it resensitizes G-R cells to this compound.
    • In Vivo Validation: Use xenograft models generated from the G-R cells to confirm that the combination of this compound and a PIM inhibitor (or other identified agent) significantly suppresses tumor growth compared to either agent alone [1].

Key Takeaways for Researchers

  • Mechanism: this compound resistance is largely driven by pathway rewiring, not AKT mutations, leading to AKT-independent activation of pro-survival signals like mTORC1 [1].
  • Strategy: An effective approach to overcome this is combination therapy targeting the compensatory pathway alongside AKT [1] [2].
  • Modeling: Successful resistance models can be developed through prolonged, step-dose exposure to this compound, providing a tool for discovery [1].

References

Ipatasertib versus MK-2206 efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison at a Glance

Feature Ipatasertib MK-2206
Inhibitor Type ATP-competitive AKT inhibitor [1] Allosteric AKT inhibitor [1] [2]
Key Efficacy in Early-Stage Breast Cancer Improved PFS with paclitaxel in mTNBC, especially in tumors with PIK3CA/AKT1/PTEN alterations [1] Graduated from I-SPY 2 trial; higher pCR rates in combination with standard chemo in HR-/HER2+ signatures [3]
Key Efficacy in Advanced Breast Cancer See above (trial was in metastatic setting) [1] Limited monotherapy activity (ORR: 5.6%; 6-m PFS: 5.6%) in biomarker-selected patients [4] [5]
Resistance Mechanisms Rewiring of compensatory pathways (e.g., PIM signaling); resistance is often reversible [1] Alterations in AKT isoforms (e.g., AKT3 upregulation); resistance is typically irreversible [1]

Mechanisms of Action and Resistance

The two drugs belong to different classes of AKT inhibitors and have distinct mechanisms, which underpin their differing efficacy and resistance profiles [1].

  • MK-2206 (Allosteric Inhibitor): Preferentially binds to the inactive PH-in conformation of AKT, preventing its phosphorylation and activation. This leads to a decrease in cellular levels of pAKT (S473 and T308) [1].
  • This compound (ATP-competitive Inhibitor): Targets the active PH-out conformation of AKT, competing with ATP. This binding blocks kinase activity but paradoxically protects AKT from dephosphorylation, leading to sustained or increased levels of pAKT [1].

The diagram below illustrates how these different binding mechanisms lead to distinct resistance pathways.

G A AKT Inhibitor Class B Allosteric (e.g., MK-2206) A->B C ATP-competitive (e.g., this compound) A->C D Binds inactive (PH-in) AKT B->D E Binds active (PH-out) AKT C->E F Primary Resistance: Alterations in AKT (e.g., AKT3 upregulation) D->F G Primary Resistance: Rewiring of parallel pathways (e.g., PIM signaling) E->G H Resistance is typically IRREVERSIBLE F->H I Resistance is often REVERSIBLE G->I

Detailed Clinical Trial Data and Protocols

For researchers designing future studies, the specific contexts and outcomes of prior trials are critical.

MK-2206 Clinical Trials
  • I-SPY 2 Trial (Neoadjuvant Setting) [3]:

    • Patient Population: High-risk, early-stage breast cancer.
    • Treatment Protocol: MK-2206 (135 mg/week orally) in combination with standard neoadjuvant therapy (weekly paclitaxel with or without trastuzumab, followed by anthracycline-based chemotherapy).
    • Key Efficacy Result: The drug "graduated" with success in three biomarker signatures. The Bayesian mean pCR rates for MK-2206 vs. control were:
      • HR-negative/HER2-positive: 48% vs. 29%
      • HR-negative: 62% vs. 36%
      • HER2-positive: 46% vs. 26%
  • Phase II Trial (Advanced Setting) [4] [5]:

    • Patient Population: Advanced breast cancer with PIK3CA/AKT1 mutations and/or PTEN loss/mutation.
    • Treatment Protocol: MK-2206 (200 mg/week orally) as monotherapy until disease progression.
    • Key Efficacy Result: The study was stopped early for futility. The objective response rate (ORR) was 5.6% (1/18) in the mutation cohort and 0% in the PTEN-loss cohort. The 6-month progression-free survival (PFS) was 5.6% and 11%, respectively.
This compound Clinical Trials

The most relevant efficacy data for this compound comes from a randomized Phase II trial in metastatic Triple-Negative Breast Cancer (mTNBC) [1].

  • Patient Population: Patients with metastatic TNBC.
  • Treatment Protocol: This compound + paclitaxel compared to placebo + paclitaxel.
  • Key Efficacy Result: The combination of this compound and paclitaxel improved progression-free survival (PFS) compared to paclitaxel alone. This benefit was more pronounced in patients whose tumors had alterations in the PIK3CA/AKT1/PTEN genes [1].

Interpretation for Research and Development

The experimental data suggests that the clinical utility of these AKT inhibitors is highly context-dependent:

  • MK-2206 shows promise in combination with standard chemotherapy in the neoadjuvant setting for specific high-risk, early breast cancer subtypes [3]. However, it has limited activity as a monotherapy in advanced, heavily pre-treated disease [4] [5].
  • This compound, as an ATP-competitive inhibitor, demonstrates efficacy when combined with chemotherapy in the metastatic setting, particularly in biomarker-selected populations [1].
  • The distinct resistance mechanisms imply that these two inhibitor classes could have a role in sequential or combination therapies. For example, MK-2206-resistant models remain sensitive to this compound, and this compound resistance may be overcome by adding a PIM kinase inhibitor [1].

References

Ipatasertib clinical trial results versus placebo

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Results: Ipatasertib vs. Placebo

Cancer Type / Trial Name Treatment Regimen Key Patient Population Median PFS (this compound vs. Placebo) Hazard Ratio (HR) & P-value
mTNBC (LOTUS) [1] This compound + Paclitaxel Intention-to-Treat (ITT) 6.2 vs. 4.9 months HR 0.60; 95% CI 0.37–0.98; p=0.037
mTNBC (LOTUS) [1] This compound + Paclitaxel PTEN-low tumors 6.2 vs. 3.7 months HR 0.59; 95% CI 0.26–1.32; p=0.18
ER+/HER2- mBC (FINER) [2] This compound + Fulvestrant ITT (post-CDK4/6i & AI) 5.32 vs. 1.94 months HR 0.61; 95% CI 0.46–0.81; p=0.0007
ER+/HER2- mBC (FINER) [2] This compound + Fulvestrant AKT pathway-altered 5.45 vs. 1.91 months HR 0.47; 95% CI 0.31–0.72; p=0.0005
mCRPC (IPATential150) [3] [4] This compound + Abiraterone PTEN-loss (by IHC) 18.5 vs. 16.5 months HR 0.77; 95% CI 0.61–0.98; p=0.034

Detailed Experimental Protocols

LOTUS Trial (NCT02162719) in mTNBC [1]
  • Study Design: Randomized, double-blind, placebo-controlled, phase 2 trial.
  • Participants: 124 women with previously untreated, inoperable, locally advanced or metastatic TNBC.
  • Intervention: Patients were randomized 1:1 to receive:
    • This compound arm: Oral this compound (400 mg, days 1–21) + IV paclitaxel (80 mg/m², days 1, 8, 15) in 28-day cycles.
    • Placebo arm: Oral placebo + IV paclitaxel on the same schedule.
  • Primary Endpoints: Progression-free survival (PFS) in the ITT population and in the subgroup with PTEN-low tumors.
  • Stratification: Patients were stratified based on previous therapy, chemotherapy-free interval, and tumor PTEN status.
FINER Trial (NCT04650581) in ER+/HER2- mBC [2]
  • Study Design: Randomized, double-blind, placebo-controlled, phase 3 trial.
  • Participants: 250 patients with ER-positive, HER2-negative metastatic breast cancer whose disease progressed on frontline CDK4/6 inhibitor and aromatase inhibitor.
  • Intervention: Patients were randomized 1:1 to receive:
    • This compound arm: Oral this compound (400 mg, days 1–21) + intramuscular fulvestrant (500 mg on days 1, 14, 28, then every 28 days).
    • Placebo arm: Oral placebo + fulvestrant on the same schedule.
  • Primary Endpoint: PFS assessed by RECIST 1.1 in the ITT population.
IPATential150 Trial (NCT03072238) in mCRPC [3] [4]
  • Study Design: Randomized, double-blind, placebo-controlled, phase 3 trial.
  • Participants: 1101 men with previously untreated metastatic castration-resistant prostate cancer (mCRPC).
  • Intervention: Patients were randomized 1:1 to receive:
    • This compound arm: Oral this compound (400 mg daily) + abiraterone (1000 mg daily) + prednisolone (5 mg twice daily).
    • Placebo arm: Oral placebo + abiraterone + prednisolone.
  • Primary Endpoints: Radiographic PFS (rPFS) in patients with PTEN-loss tumors (by immunohistochemistry) and in the ITT population.

Safety and Tolerability Profile

The efficacy of this compound is accompanied by a manageable but distinct safety profile. The table below compares common adverse events (AEs) associated with this compound versus placebo across trials.

Adverse Event This compound Arm (Incidence) Placebo Arm (Incidence) Notes
Diarrhea Very Common (e.g., 87.1% in FINER) [2] Less Common (e.g., 25.0% in FINER) [2] Most common AE; often Grade 1/2, but Grade 3 can occur [1] [2].
Hyperglycemia Common (e.g., 43.6% in FINER) [2] Less Common (e.g., 33.1% in FINER) [2] On-target effect of AKT inhibition [2].
Nausea Common (e.g., 58.9% in FINER) [2] Less Common (e.g., 25.0% in FINER) [2] Typically low grade [2].
Fatigue Common (e.g., 40.3% in FINER) [2] Less Common (e.g., 25.0% in FINER) [2] -
Rash Reported [3] - -
Decreased Neutrophil Count/Neutropenia Reported [1] Reported [1] Can be related to combination chemotherapy (e.g., paclitaxel).

Biomarkers and Mechanism of Action

This compound's activity is closely linked to the PI3K/AKT signaling pathway, a frequently dysregulated driver in many cancers. The following diagram illustrates the pathway and this compound's targeted mechanism.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Activates PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Recruits to Membrane PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits (Reverses to PIP2) pAKT Activated pAKT AKT->pAKT mTOR mTORC1/2 pAKT->mTOR CellProcess Cell Growth, Proliferation, Survival mTOR->CellProcess Ipa This compound Ipa->AKT Inhibits

The PI3K/AKT/mTOR pathway is a central regulator of cell survival and growth [1] [5]. Key biomarkers that predict sensitivity to this compound include:

  • PIK3CA/AKT1/PTEN alterations: Genetic alterations in these pathway components are associated with higher baseline AKT phosphorylation (pAKT) and enriched clinical benefit from this compound [6] [7].
  • pTEN loss: Loss of the PTEN tumor suppressor, a negative regulator of the pathway, is a strong predictor of response, particularly in prostate cancer and TNBC [1] [3] [4].
  • pAKT levels: Tumors with high levels of phosphorylated AKT (pAKT) are more "addicted" to AKT signaling, making them more sensitive to AKT inhibition, even in the absence of known genomic alterations [7].

Conclusion for Drug Development Professionals

Clinical data consistently demonstrates that adding this compound to standard-of-care therapy provides a statistically significant PFS advantage over placebo in specific settings:

  • Strongest Efficacy Signal: The most robust benefits are observed in biomarker-selected populations, particularly tumors with PTEN loss or other alterations in the PI3K/AKT/PTEN axis [1] [2] [4].
  • Manageable Safety: The safety profile is characterized by on-target, manageable adverse events like diarrhea and hyperglycemia, requiring proactive management [1] [2].
  • Future Directions: Research continues to refine patient selection, exploring combinations with immunotherapy [6] and the role of functional protein signaling maps beyond genomic biomarkers alone [7].

References

Summary of PFS Outcomes from Ipatasertib Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Trial (Phase) Patient Population Treatment Arms Median PFS (Months) Hazard Ratio (HR) for PFS Notes
LOTUS (II) [1] [2] Unselected mTNBC (1st-line) Ipatasertib + Paclitaxel 6.2 0.60 (95% CI: 0.37-0.98) Primary analysis; statistically significant improvement
Placebo + Paclitaxel 4.9
LOTUS (II) [3] PIK3CA/AKT1/PTEN-altered (1st-line) This compound + Paclitaxel 9.0 0.44 (95% CI: 0.20-0.99) Prespecified subgroup analysis
Placebo + Paclitaxel 4.9
IPATunity130 (III) [4] [5] PIK3CA/AKT1/PTEN-altered mTNBC (1st-line) This compound + Paclitaxel 7.4 1.02 (95% CI: 0.71-1.45) Primary endpoint not met; no significant benefit
Placebo + Paclitaxel 6.1
PATHFINDER (IIa) [6] Taxane-pretreated mTNBC (2nd/3rd-line) This compound + Capecitabine 2.7 Not reported (exploratory) Non-comparative study; historical controls used for context
This compound + Eribulin 3.8 Not reported (exploratory)

Detailed Experimental Protocols

To ensure reproducibility and provide context for the data, here are the methodologies from the key trials.

LOTUS Trial (Phase II) Design [3] [1]
  • Objective: To evaluate the efficacy and safety of this compound plus paclitaxel versus placebo plus paclitaxel as first-line therapy for mTNBC.
  • Patient Population: 124 patients with previously untreated, measurable mTNBC. Archival or new tumor tissue was collected for central biomarker analysis (PTEN by IHC).
  • Randomization & Blinding: 1:1 randomization, double-blind, placebo-controlled.
  • Interventions:
    • Experimental Arm: Oral this compound (400 mg, days 1–21) + intravenous paclitaxel (80 mg/m², days 1, 8, 15) in a 28-day cycle.
    • Control Arm: Oral placebo + paclitaxel (same schedule).
  • Primary Endpoints: Progression-free survival (PFS) in the intent-to-treat (ITT) population and in the subgroup with PTEN-low tumors by IHC.
  • Statistical Analysis: Stratified HR with Cox proportional hazards model.
IPATunity130 Trial (Phase III, Cohort A) Design [4]
  • Objective: To confirm the efficacy of this compound plus paclitaxel in a biomarker-selected population with PIK3CA/AKT1/PTEN-altered mTNBC.
  • Patient Population: 255 patients with previously untreated, measurable, PIK3CA/AKT1/PTEN-altered mTNBC. Alterations were identified via next-generation sequencing (FoundationOne CDx assay or validated local test).
  • Randomization & Blinding: 2:1 randomization (this compound:placebo), double-blind, placebo-controlled.
  • Interventions:
    • Experimental Arm: Oral this compound (400 mg, days 1–21) + intravenous paclitaxel (80 mg/m², days 1, 8, 15) in a 28-day cycle.
    • Control Arm: Oral placebo + paclitaxel (same schedule).
  • Primary Endpoint: Investigator-assessed PFS.
  • Statistical Analysis: Stratified by prior (neo)adjuvant chemotherapy, geographic region, and tumor alteration type.

Signaling Pathway and Clinical Development Workflow

The following diagrams illustrate the scientific rationale and clinical development path for this compound in TNBC.

pipeline PIK3CA PIK3CA PI3K PI3K PIK3CA->PI3K  Mutations  Activate AKT1 AKT1 AKT AKT AKT1->AKT  Mutations  Activate PTEN PTEN PTEN->PI3K  Loss Inactivates  Negative Regulation PI3K->AKT PIP2 to PIP3 mTOR mTOR AKT->mTOR Activates Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation Promotes mTOR->Cell Survival & Proliferation Promotes This compound This compound This compound->AKT Inhibits Growth Factor Receptors Growth Factor Receptors Growth Factor Receptors->PI3K Activates

Figure 1: PI3K/AKT Signaling Pathway and this compound's Mechanism of Action. Genomic alterations in PIK3CA, AKT1, or PTEN (yellow) lead to hyperactivation of the PI3K/AKT/mTOR pathway (red), promoting tumor cell survival. This compound (green) is a selective AKT inhibitor that targets this key node [3].

workflow Preclinical Preclinical Models PhaseII LOTUS Trial (Phase II) Preclinical->PhaseII Shows synergy with taxanes & rationale for biomarker use Preclinical_Result AKT inhibition enhances taxane efficacy Preclinical->Preclinical_Result PhaseIII IPATunity130 (Phase III) PhaseII->PhaseIII Biomarker hypothesis: Select PIK3CA/AKT1/PTEN- altered population PhaseII_Result PFS Benefit: HR 0.60 (ITT) HR 0.44 (Biomarker) PhaseII->PhaseII_Result PostTrial Post-Trial Analysis PhaseIII->PostTrial Primary PFS endpoint not met (HR 1.02) PhaseIII_Result No PFS Benefit: HR 1.02 (Biomarker) PhaseIII->PhaseIII_Result Analysis_Result Biomarkers for AKT benefit in TNBC remain poorly defined PostTrial->Analysis_Result

Figure 2: this compound Clinical Development Workflow in TNBC. The development path shows the transition from promising Phase II results to a negative Phase III trial, highlighting the challenge of biomarker selection [4] [3] [5].

Key Interpretations and Context

  • Contradiction Between Trial Phases: The failure of the Phase III IPATunity130 trial to confirm the Phase II LOTUS results underscores the complexity of biomarker-driven oncology. Potential reasons include differences in the patient populations enrolled or that the initial biomarker hypothesis from the smaller LOTUS trial may not have been robust enough [4].
  • Safety Profile: The safety data was consistent across trials. The addition of this compound to paclitaxel was associated with a higher incidence of grade ≥3 diarrhea but did not show an increase in serious adverse events overall. Prophylactic loperamide was often used to manage diarrhea [4] [1].
  • Ongoing Research: Despite these results, research continues. Studies have also explored this compound in triplet combinations with atezolizumab (an immunotherapy) and a taxane, with translational work aiming to identify new molecular markers of sensitivity [7].

References

Clinical Trial Evidence for Ipatasertib and Biomarker Status

Author: Smolecule Technical Support Team. Date: February 2026

Trial Name & Phase Cancer Type & Population Treatment Arms Biomarker Group & Results (PFS) Biomarker Group & Results (OS)

| IPATential150 (Phase 3) [1] Final Analysis | mCRPC • ITT Population • PTEN loss (IHC) | Ipatasertib + Abiraterone vs Placebo + Abiraterone | ITT: sHR 0.91 (0.79-1.07) PTEN loss (IHC): sHR 0.94 (0.76-1.17) | ITT: Not formally tested PTEN loss (IHC): sHR 0.94 (0.76-1.17), p=0.57 | | IPATunity130 (Phase 3) [2] Cohort A | Metastatic TNBC • PIK3CA/AKT1/PTEN-altered | this compound + Paclitaxel vs Placebo + Paclitaxel | HR 1.02 (0.71-1.45) Median: 7.4 vs 6.1 months | HR 1.08 (0.73-1.58) Median: 24.4 vs 24.9 months | | IPATunity130 (Phase 3) [3] Cohort B | HR+ HER2- aBC • PIK3CA/AKT1/PTEN-altered | this compound + Paclitaxel vs Placebo + Paclitaxel | HR 1.00 (0.71-1.40) Median: 9.3 vs 9.3 months | Not reported in results | | LOTUS (Phase 2) [4] | Metastatic TNBC • ITT Population • PIK3CA/AKT1/PTEN-altered | this compound + Paclitaxel vs Placebo + Paclitaxel | ITT: HR 0.60 (0.37-0.98) Altered: HR 0.44 (0.20-0.99) | ITT: HR 0.62 (0.37-1.05) Altered: HR 0.90 (0.38-2.15) | | FAIRLANE (Phase 2) [5] | Early TNBC • PIK3CA/AKT1/PTEN-altered | this compound + Paclitaxel vs Placebo + Paclitaxel | Associated with enriched benefit (no HR reported) | Trial not powered for OS |

Abbreviations: mCRPC (metastatic castration-resistant prostate cancer); TNBC (triple-negative breast cancer); HR+ HER2- aBC (hormone receptor-positive, HER2-negative advanced breast cancer); PFS (Progression-Free Survival); OS (Overall Survival); HR (Hazard Ratio); sHR (stratified Hazard Ratio); IHC (Immunohistochemistry).

Biomarker Assessment Methodologies

The clinical trials employed different methodologies to determine biomarker status, which is critical for understanding the results.

  • Next-Generation Sequencing (NGS): This was the primary method in the IPATunity130 and LOTUS trials for detecting mutations in PIK3CA (activating) and AKT1 (activating), as well as inactivating alterations in PTEN [2] [3] [4]. The IPATential150 trial also performed exploratory NGS assessments [1].
  • Immunohistochemistry (IHC): This method was used to detect PTEN protein loss. It was the primary biomarker in the IPATential150 trial for prostate cancer and was also used in the FAIRLANE trial [1] [5]. PTEN loss by IHC does not always correlate perfectly with genomic alterations [1].
  • Reverse-Phase Protein Microarrays (RPPA): In the FAIRLANE trial, RPPA was used on laser-capture microdissected tumor samples to quantitatively measure protein expression and phosphorylation states (e.g., pAKT Ser473, pAKT Thr308). This functional proteomics approach aims to directly measure pathway activity rather than just genomic alterations [5].

Biological Pathways and Experimental Workflows

The following diagram illustrates the PI3K/AKT signaling pathway and the mechanism of action of this compound, providing context for its investigation in cancers with relevant biomarker alterations.

cluster_alterations Common Genomic Alterations Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates PIP2 -> PIP3 PIP2 -> PIP3 PI3K->PIP2 -> PIP3 Catalyzes AKT AKT PIP2 -> PIP3->AKT Recruits to cell membrane mTORC1 Signaling mTORC1 Signaling AKT->mTORC1 Signaling Activates Cell Survival &\nProliferation Cell Survival & Proliferation AKT->Cell Survival &\nProliferation PTEN PTEN PTEN->PIP2 -> PIP3 Inhibits (Tumor Suppressor) Cell Growth &\nProtein Synthesis Cell Growth & Protein Synthesis mTORC1 Signaling->Cell Growth &\nProtein Synthesis PIK3CA Mutations\n(Activating) PIK3CA Mutations (Activating) PIK3CA Mutations\n(Activating)->PI3K Hyperactivates Pathway AKT1 Mutations\n(Activating) AKT1 Mutations (Activating) AKT1 Mutations\n(Activating)->AKT PTEN Loss\n(Inactivating) PTEN Loss (Inactivating) PTEN Loss\n(Inactivating)->PTEN Removes Inhibition This compound This compound This compound->AKT Inhibits

The experimental workflow for biomarker analysis in these trials, particularly the FAIRLANE study, involved sophisticated proteomic techniques to link genomic alterations with functional pathway activity.

Tumor Biopsy Tumor Biopsy Laser Capture Microdissection Laser Capture Microdissection Tumor Biopsy->Laser Capture Microdissection Enriches epithelial cells Protein Lysate Protein Lysate Laser Capture Microdissection->Protein Lysate ~10,000 cells Reverse-Phase Protein Array (RPPA) Reverse-Phase Protein Array (RPPA) Protein Lysate->Reverse-Phase Protein Array (RPPA) Printed on slides RPPA RPPA Antibody Staining Antibody Staining RPPA->Antibody Staining >100 proteins/ phosphoproteins Quantitative Data Analysis Quantitative Data Analysis Antibody Staining->Quantitative Data Analysis e.g., pAKT levels Integrated Biomarker Analysis Integrated Biomarker Analysis Quantitative Data Analysis->Integrated Biomarker Analysis NGS & IHC Data NGS & IHC Data NGS & IHC Data->Integrated Biomarker Analysis Correlation with\nClinical Response Correlation with Clinical Response Integrated Biomarker Analysis->Correlation with\nClinical Response

Interpretation of Biomarker Data and Future Directions

The collective data suggests that while PI3K/AKT pathway alterations are a rational starting point for patient selection, they are not consistently sufficient to predict meaningful clinical benefit from this compound in late-phase trials.

  • Contrasting Phase II and Phase III Results: The promising efficacy seen in the Phase II LOTUS trial in TNBC, particularly in the biomarker-altered subgroup, was not confirmed in the subsequent Phase III IPATunity130 trial [2] [4]. This highlights the perils of relying on early-phase, subgroup analyses and the critical need for validation in larger, dedicated studies.
  • Functional Biomarkers May Be More Informative: Exploratory analysis from the FAIRLANE trial indicated that high baseline levels of phosphorylated AKT (pAKT), a direct measure of pathway activity, were associated with a greater benefit from this compound, even in tumors without canonical PIK3CA/AKT1/PTEN alterations [5]. This suggests that functional proteomic readouts like pAKT may be more predictive than genomic alterations alone.
  • Challenges in Biomarker Validation: The inconsistent results across trials and cancer types underscore the complexity of the PI3K/AKT pathway and the influence of other molecular factors. The biomarkers for benefit from AKT inhibition are still not fully understood and require further prospective validation [1] [2].

References

Ipatasertib overall survival data across cancer types

Author: Smolecule Technical Support Team. Date: February 2026

Ipatasertib Overall Survival Data in Phase 3 Trials

Cancer Type Trial Name & Identifier Combination Therapy Patient Population Overall Survival Result (Hazard Ratio [HR]) Conclusion on OS
Metastatic Castration-Resistant Prostate Cancer (mCRPC) [1] IPATential150 (NCT03072238) Abiraterone + Prednisone Intention-to-Treat (ITT) HR 0.91 (95% CI, 0.79-1.07); p-value not significant [1] No significant improvement
Metastatic Castration-Resistant Prostate Cancer (mCRPC) [1] IPATential150 (NCT03072238) Abiraterone + Prednisone PTEN loss (by IHC) HR 0.94 (95% CI, 0.76-1.17); p=0.57 [1] No significant improvement
Triple-Negative Breast Cancer (TNBC) [2] IPATunity130 - Cohort A (NCT03337724) Paclitaxel PIK3CA/AKT1/PTEN-altered HR 1.08 (95% CI, 0.73-1.58); median OS 24.4 vs 24.9 months [2] No significant improvement

Key Experimental Protocols and Biomarker Analysis

The data in the table above comes from robust, randomized, double-blind, placebo-controlled phase 3 trials. Here are the core methodologies used.

IPATential150 Trial (Prostate Cancer) Protocol
  • Objective: To evaluate if adding this compound to abiraterone and prednisone improves outcomes in mCRPC.
  • Methodology:
    • Design: Randomized, double-blind, placebo-controlled.
    • Treatment Arms: this compound (400 mg once daily) + Abiraterone (1000 mg once daily) + Prednisone (5 mg twice daily) vs. Placebo + Abiraterone + Prednisone [1].
    • Primary Biomarker: PTEN tumor suppressor gene status assessed by Immunohistochemistry (IHC) [1].
    • Exploratory Biomarker Analysis: Tumor samples were also analyzed using Next-Generation Sequencing (NGS) to identify specific genomic alterations in the PI3K/AKT pathway (e.g., PIK3CA, AKT1, PTEN) [1].
    • Key Endpoints: Radiographic progression-free survival (rPFS) was the primary endpoint; Overall Survival (OS) was a key secondary endpoint [1].
IPATunity130 Trial (Breast Cancer) Protocol
  • Objective: To validate if adding this compound to paclitaxel improves efficacy in locally advanced or metastatic TNBC with specific pathway alterations.
  • Methodology:
    • Design: Randomized, double-blind, placebo-controlled.
    • Treatment Arms: this compound (400 mg daily, days 1–21) + Paclitaxel (80 mg/m², days 1, 8, 15) vs. Placebo + Paclitaxel in 28-day cycles [2].
    • Biomarker Selection: Patients were selected based on alterations in PIK3CA, AKT1, or PTEN genes, identified using the FoundationOne CDx next-generation sequencing assay or a validated local test [2].
    • Key Endpoints: Investigator-assessed Progression-Free Survival (PFS) was the primary endpoint; OS was a key secondary endpoint [2].

The PI3K/AKT Signaling Pathway and this compound's Mechanism

This compound is an investigational AKT inhibitor. The following diagram illustrates the pathway it targets and its mechanism of action.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits pAKT AKT (Active) Promotes Cell Growth & Survival AKT->pAKT Phosphorylation mTOR mTOR & Other Effectors pAKT->mTOR Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits) This compound This compound (AKT Inhibitor) This compound->pAKT Inhibits

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival [3]. In the context of these trials:

  • Genomic Alterations: Loss-of-function mutations in PTEN or activating mutations in PIK3CA or AKT1 lead to hyperactivation of the AKT signaling pathway, driving cancer progression [2]. This was the rationale for patient selection in the IPATunity130 trial.
  • This compound's Role: As a small-molecule AKT inhibitor, this compound blocks this overactive pathway. Preclinical studies suggested it could enhance the efficacy of taxane chemotherapy (like paclitaxel) and hormone therapy (like abiraterone) [2].

Interpretation of Divergent Efficacy Data

The divergence between initial positive signals and subsequent phase 3 results highlights challenges in drug development.

  • Exploratory vs. Primary Analysis: In the IPATential150 trial, while the primary OS analysis was negative, an exploratory analysis using NGS data suggested that patients with PIK3CA/AKT1/PTEN alterations (HR 0.70) or genomic PTEN loss (HR 0.76) might derive a greater OS benefit from this compound [1]. However, this was not the pre-specified primary endpoint and requires prospective validation.
  • Biomarker Challenges: The failure of the biomarker-selected IPATunity130 trial suggests that the relationship between pathway genomics and drug efficacy is complex. Simply having an alteration may not be sufficient to predict benefit, and other factors like tumor heterogeneity, pathway crosstalk, and transcriptomic or proteomic profiles may be critical [4] [3].

References

Ipatasertib safety profile comparison with other targeted therapies

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profile Comparison of Targeted Therapies

The table below summarizes key safety data for Ipatasertib and other relevant targeted therapies from recent clinical trials.

Drug (Indication) Combination Therapy Most Common Adverse Events (AEs) Notable Grade ≥3 AEs & Discontinuations
This compound (ER+/HER2- mBC) Fulvestrant [1] Diarrhea (87.1%), Nausea (58.9%), Hyperglycemia (43.6%), Fatigue (40.3%), Vomiting (33.1%), Rash (25.0%) [1] Diarrhea (≥G3 not specified); Treatment led to improved PFS [1]
This compound (aTNBC) Capecitabine [2] Diarrhea (59.1%, 0.0% G≥3), Fatigue (36.4%), Nausea (36.4%) [2] Low incidence of severe AEs in this combination [2]
This compound (aTNBC) Eribulin [2] Diarrhea (52.0%, 4.0% G3), Stomatitis (44.0%, 8.0% G3), Neutropenia (52.0%, 32.0% G≥3) [2] Higher rate of severe neutropenia [2]
This compound (mCRPC) Abiraterone/Prednisolone [3] Not Specified Grade ≥3 AEs: 70% (vs. 39% with placebo); AEs leading to discontinuation: 21% (vs. 5%) [3]
Alpelisib (HR+/HER2- PIK3CAmut mBC) Fulvestrant [4] Gastrointestinal (Nausea, Vomiting, Loss of Appetite), Hyperglycemia, Alopecia [4] Hyperglycemia (Higher incidence) [4]
Capivasertib (HR+/HER2- PIK3CAmut mBC) Fulvestrant [4] Gastrointestinal (Nausea, Vomiting, Loss of Appetite), Rash, Hypertension [4] Rash, Hypertension (Higher incidence) [4]
Lapatinib (HER2+ mBC) Capecitabine [5] Diarrhea (60%), Rash (27%), Nausea, Vomiting, Fatigue [5] Diarrhea (12-13% G3); Rare cardiac toxicity [5]

Experimental Protocol Overview

The safety data in the table was generated from the following key clinical trials, which employed rigorous methodologies.

  • Trial Design: The pivotal trials for this compound were randomized, double-blind, placebo-controlled Phase 3 studies [1] [3] [6].
    • FINER Trial (ER+/HER2- mBC): Compared this compound + Fulvestrant vs. Placebo + Fulvestrant in patients whose disease progressed on first-line therapy [1].
    • IPATential150 (mCRPC): Compared this compound + Abiraterone + Prednisolone vs. Placebo + Abiraterone + Prednisolone [3].
    • PATHFINDER (aTNBC): An open-label, non-comparative Phase IIa study evaluating this compound with various non-taxane chemotherapies [2].
  • Safety Assessment: Adverse events (AEs) were systematically collected and graded according to the Common Terminology Criteria for Adverse Events (CTCAE) [6].
  • Patient-Reported Outcomes (PROs): Some studies, like IPATunity130, used standardized questionnaires (e.g., EORTC QLQ-C30) to assess the impact of treatment on patients' quality of life [6].

Mechanistic Basis for Safety Profiles

The safety profiles of these targeted therapies are directly linked to their mechanisms of action within the PI3K/AKT signaling pathway, a crucial regulator of cell growth and metabolism.

G PI3K/AKT Pathway and Drug Targets RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 → PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR Complex AKT->mTOR Activates Cell Cell Growth, Proliferation, Metabolism mTOR->Cell Promotes Alpelisib Alpelisib (PI3Kα inhibitor) Alpelisib->PI3K Inhibits This compound This compound (AKT inhibitor) This compound->AKT Inhibits Capivasertib Capivasertib (AKT inhibitor) Capivasertib->AKT Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates PIP3 → PIP2

As the diagram shows:

  • This compound and Capivasertib directly inhibit AKT. Since AKT is a central node in metabolic regulation, its inhibition can explain the high incidence of hyperglycemia [4] [1]. AKT's role in maintaining gut mucosa integrity may also contribute to the high frequency of diarrhea [1].
  • Alpelisib inhibits PI3K upstream of AKT. Inhibiting the PI3Kα isoform specifically also disrupts metabolic signaling, leading to a pronounced hyperglycemia profile [4].
  • The high incidence of rash with EGFR/HER2 inhibitors like Lapatinib and Capivasertib is a class effect, as the EGFR pathway is critical for skin homeostasis [4] [5].

Key Conclusions for Clinical Practice

  • This compound's defining safety concern is a very high incidence of diarrhea, which requires proactive management including mandatory prophylactic loperamide in some trial protocols [2] [6].
  • Its metabolic effects (hyperglycemia) are a class-wide effect of AKT/PI3K inhibition and necessitate close monitoring [4] [1].
  • Compared to other agents, the choice of combination therapy significantly influences the overall safety profile. For example, combining this compound with Eribulin in aTNBC led to a higher incidence of neutropenia, likely a chemotherapy-overlapping effect [2].

References

×

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

457.2244530 g/mol

Monoisotopic Mass

457.2244530 g/mol

Heavy Atom Count

32

Appearance

Assay:≥98%A crystalline solid

UNII

524Y3IB4HQ

Drug Indication

Treatment of breast cancer , Treatment of prostate cancer

Pharmacology

Ipatasertib is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Ipatasertib binds to and inhibits the activity of Akt in a non-ATP-competitive manner, which may result in the inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
AGC group
AKT (PKB) [HSA:207 208 10000] [KO:K04456]

Other CAS

1001264-89-6

Wikipedia

Ipatasertib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 09-13-2023
[1]. Lin K. Abstract DDT02-01: GDC-0068: A novel, selective, ATP-competitive inhibitor of Akt. Cancer Res, 2011, 71(8 Supplement), abstract DDT02-01.
[2]. Tabernero J, et al. Ann Oncol, 2011, 22(suppl 3), abstract IL33.
[3]. Heidi M. Savage, et al. Abstract 966: Predictive biomarkers of the AKT inhibitor, GDC-0068, in single agent and combination studies. Cancer Res, 2012, 72(8 Supplement), 966.

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